Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDSFKNSOHWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715859 | |
| Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89380-77-8 | |
| Record name | 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89380-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, one-pot synthesis in the current literature, this document outlines a rational, multi-step approach based on established chemical transformations of thiophene precursors.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process, commencing with the synthesis of a key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, followed by a regioselective nitration.
An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the thiophene ring, making this compound an interesting candidate for further investigation and as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, including a detailed synthesis protocol, physical and chemical characteristics, and a discussion of the general reactivity and biological significance of related nitrothiophene compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 89380-77-8 | [1] |
| Molecular Formula | C₆H₅NO₅S | [1] |
| Molecular Weight | 203.173 g/mol | [1] |
| Melting Point | 110-111 °C (from Cyclohexane) | [2] |
| Boiling Point | 329.379 °C (Predicted) | [2] |
| Appearance | Not explicitly reported, likely a solid at room temperature. | |
| Solubility | Not explicitly reported. | |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature. | [3] |
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.68 (s, 1H), 4.04 (s, 3H), 3.90 (s, 3H).
This information can be valuable for comparative purposes in the characterization of the title compound.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been described and involves the nitration of a precursor.[1]
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice-cold water
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of methyl 3-hydroxythiophene-2-carboxylate (11.05 g, 69.9 mmol) in sulfuric acid (40 mL) is cooled to a temperature between -10 °C and 0 °C.
-
Fuming nitric acid (4.0 mL, 95.0 mmol) is added portion-wise to the cooled solution over approximately 1 hour, maintaining the temperature within the specified range.
-
The reaction mixture is stirred for 2 hours at this temperature.
-
After 2 hours, the reaction mixture is carefully added dropwise onto approximately 200 mL of cold water.
-
The resulting solid precipitate, which is a mixture of the 4- and 5-nitro derivatives, is collected by filtration and washed with water.
-
The aqueous layer from the filtration is extracted with diethyl ether.
-
The combined organic extracts are washed with water until neutral, dried over sodium sulfate, and concentrated to yield further product.
Purification:
The crude product obtained is a mixture of the 4- and 5-nitro isomers. Further purification by techniques such as column chromatography or recrystallization is necessary to isolate the pure this compound.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Reactivity and Potential Biological Significance
The chemical reactivity of this compound is largely dictated by the interplay of the substituent groups on the thiophene ring. The electron-withdrawing nature of the nitro and carboxylate groups deactivates the ring towards electrophilic aromatic substitution, while making it more susceptible to nucleophilic aromatic substitution. The hydroxy group, being an electron-donating group, can influence the regioselectivity of reactions and can itself be a site for further chemical modification, such as etherification.
Nitrothiophenes, as a class of compounds, have been investigated for a variety of biological activities. The nitro group is a key pharmacophore in several antimicrobial drugs. The mechanism of action of many nitro-aromatic compounds involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of reactive nitroso and hydroxylamino intermediates. These reactive species can then interact with and damage cellular macromolecules such as DNA, leading to cell death.
The potential biological activities of nitrothiophenes are summarized in the signaling pathway diagram below. This is a generalized representation based on the known effects of nitroaromatic compounds and may not be specific to this compound.
Caption: Generalized signaling pathway for the biological activity of nitrothiophenes.
Conclusion
This compound is a molecule of interest for chemical synthesis and potential drug discovery. This guide has provided the available information on its chemical and physical properties, a detailed experimental protocol for its synthesis, and an overview of the general reactivity and biological context of nitrothiophene derivatives. The lack of comprehensive spectroscopic and biological data for this specific compound highlights an opportunity for further research to fully elucidate its properties and potential applications. The provided synthesis protocol and general understanding of its chemical nature will serve as a valuable resource for researchers and scientists in the field.
References
In-depth Technical Guide: Spectroscopic Data of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
A comprehensive analysis of the spectroscopic properties, experimental protocols, and structural elucidation of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate.
Introduction
This compound (CAS Number: 89380-77-8) is a substituted thiophene derivative. Thiophene and its derivatives are an important class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of a nitro group and a hydroxyl group to the thiophene ring, along with a methyl carboxylate, is expected to confer specific chemical reactivity and potential biological activity. This document provides a summary of the available spectroscopic data for this compound and outlines the general experimental procedures for its synthesis and characterization.
Therefore, this guide will present a general overview of the expected spectroscopic characteristics based on the analysis of related compounds and will provide generalized experimental protocols.
Structural Information
The chemical structure of this compound is presented below.
Caption: Chemical structure of the target molecule.
Spectroscopic Data (Predicted)
Due to the absence of experimental data, the following tables summarize the expected spectroscopic characteristics for this compound. These predictions are based on the known spectral properties of similar thiophene derivatives and the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | s | 1H | Thiophene H-4 |
| ~10.0 - 11.0 | br s | 1H | -OH |
| ~3.9 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O |
| ~155 - 160 | C-OH |
| ~145 - 150 | C-NO₂ |
| ~120 - 125 | C-H (thiophene) |
| ~115 - 120 | C-COOCH₃ |
| ~52 - 54 | -OCH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad | O-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1520 and ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~217 | [M]⁺ (Molecular ion) |
| ~186 | [M - OCH₃]⁺ |
| ~158 | [M - COOCH₃]⁺ |
Experimental Protocols (Generalized)
The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of compounds similar to this compound.
Synthesis
A plausible synthetic route to this compound would involve the nitration of a suitable precursor, such as Methyl 3-hydroxythiophene-2-carboxylate.
Workflow for a typical synthesis:
Caption: A generalized workflow for the synthesis.
Detailed Steps:
-
Reaction Setup: The starting material, Methyl 3-hydroxythiophene-2-carboxylate, would be dissolved in a suitable solvent (e.g., concentrated sulfuric acid) and cooled in an ice bath.
-
Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, would be added dropwise to the cooled solution while maintaining a low temperature.
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture would be carefully poured onto crushed ice to quench the reaction. The resulting precipitate would be collected by filtration or the aqueous solution would be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to yield the pure this compound.
Spectroscopic Analysis
Workflow for Spectroscopic Analysis:
Caption: A typical workflow for spectroscopic analysis.
Detailed Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A small amount of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS). The spectrum would be recorded on an NMR spectrometer (e.g., 400 MHz).
-
¹³C NMR: A more concentrated sample would be prepared in a similar manner, and the spectrum would be recorded, often requiring a larger number of scans for adequate signal-to-noise.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film on a salt plate. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern of the compound.
-
Conclusion
While experimental spectroscopic data for this compound is not currently available in public databases, this guide provides a framework for its expected spectroscopic properties and the general experimental procedures for its synthesis and characterization. The predicted data and generalized protocols are based on established principles of organic spectroscopy and synthetic chemistry and can serve as a valuable resource for researchers interested in this and related compounds. Further experimental work is required to confirm these predictions and to fully elucidate the chemical and physical properties of this molecule.
References
The Promising Role of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate as a Versatile Drug Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. This document consolidates available information on its synthesis, chemical properties, and potential applications in drug discovery, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Properties and Specifications
This compound is a substituted thiophene derivative characterized by the presence of a hydroxyl group at the 3-position, a nitro group at the 5-position, and a methyl carboxylate group at the 2-position. These functional groups impart a unique chemical reactivity to the molecule, making it a valuable scaffold for the synthesis of a diverse range of bioactive compounds.
| Property | Value |
| Molecular Formula | C₆H₅NO₅S |
| Molecular Weight | 203.17 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | Not available |
Synthesis of this compound: Plausible Routes
Two potential retrosynthetic pathways are outlined below:
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis for the synthesis of the target molecule.
Route A: Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for the preparation of 3-hydroxy-2-thiophenecarboxylates.[1][2][3][4] This reaction typically involves the condensation of an α,β-acetylenic ester with a thioglycolate derivative in the presence of a base. To synthesize the target molecule, a nitro-substituted α,β-acetylenic ester would be required as a starting material.
Proposed Experimental Workflow:
DOT Script for Fiesselmann Synthesis Workflow
Caption: Proposed workflow for the Fiesselmann synthesis.
Route B: Gewald Aminothiophene Synthesis and Subsequent Modification
The Gewald reaction provides a versatile route to 2-aminothiophenes.[5][6][7] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of the target molecule, a subsequent diazotization of the amino group followed by hydrolysis would be necessary to introduce the hydroxyl group at the 3-position. A critical consideration is the potential lability of the 2-amino-5-nitrothiophene intermediate, which may require careful handling and optimization of reaction conditions.
Proposed Experimental Workflow:
DOT Script for Gewald Synthesis and Modification Workflow
Caption: Proposed workflow for the Gewald synthesis and subsequent modification.
Experimental Protocol: Synthesis of a Key Precursor, 5-Nitrothiophene-2-carboxylic acid
A detailed experimental protocol for a likely precursor, 5-nitrothiophene-2-carboxylic acid, is provided below. This protocol is adapted from established literature procedures.
Reaction Scheme:
5-Nitrothiophene-2-carbaldehyde → 5-Nitrothiophene-2-carboxylic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Nitrothiophene-2-carbaldehyde | 157.15 | 1.0 g | 6.36 mmol |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 7.82 g | 12.72 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| 1 M Hydrochloric acid | 36.46 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-nitrothiophene-2-carbaldehyde (1.0 g, 6.36 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
To this solution, add a solution of Oxone® (7.82 g, 12.72 mmol) in 20 mL of water dropwise over 15 minutes at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-nitrothiophene-2-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Expected Yield and Purity:
-
Yield: 85-95%
-
Purity: >98% (as determined by HPLC and NMR)
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not currently available, predicted data based on the analysis of similar structures is provided below.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | s | 1H | H-4 |
| ~5.5-6.5 | br s | 1H | 3-OH |
| ~3.9 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150-155 | C-3 |
| ~145-150 | C-5 |
| ~130-135 | C-4 |
| ~120-125 | C-2 |
| ~53 | -OCH₃ |
IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (broad) |
| ~1720 | C=O stretch (ester) |
| ~1540, ~1340 | N-O stretch (nitro group) |
| ~1250 | C-O stretch (ester) |
Role as a Drug Intermediate and Potential Biological Targets
The structural motifs present in this compound, namely the 3-hydroxythiophene and 5-nitrothiophene moieties, are found in various biologically active molecules. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The nitro group can act as a bioisostere for other functional groups and can also be a key pharmacophoric element. Furthermore, the hydroxyl and carboxylate groups provide handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.
Given the prevalence of thiophene scaffolds in kinase inhibitors, a potential application of derivatives of this compound could be in the development of novel kinase inhibitors.
// Nodes for the pathway ligand [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; mek [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; erk [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; drug [label="Thiophene-based\nKinase Inhibitor\n(Potential Drug)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges to show the pathway and inhibition ligand -> receptor; receptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription; transcription -> response; drug -> raf [arrowhead=tee, color="#EA4335"]; drug -> mek [arrowhead=tee, color="#EA4335", style=dashed]; }
References
- 1. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Light: A Technical Guide to the Photophysical Properties of Substituted Thiophenes
For researchers, scientists, and drug development professionals, this in-depth guide explores the core photophysical properties of substituted thiophenes, a class of heterocyclic compounds with significant and tunable interactions with light. Their unique electronic structure makes them ideal candidates for a wide range of applications, from advanced biological imaging probes to next-generation photosensitizers in photodynamic therapy.
Thiophene derivatives are renowned for their versatile electronic and optical properties, which can be finely tuned through chemical substitution.[1][2] These modifications influence the electron density and conjugation within the thiophene ring system, directly impacting how the molecules absorb and emit light.[3][4] This guide provides a comprehensive overview of these properties, details the experimental methods used for their characterization, and presents key quantitative data to aid in the rational design of novel thiophene-based functional molecules.
Core Photophysical Properties: A Quantitative Overview
The photophysical behavior of substituted thiophenes is characterized by several key parameters, including their absorption and emission wavelengths (λ_abs and λ_em), fluorescence quantum yields (Φ_F), and excited-state lifetimes (τ_F). These properties are highly sensitive to the nature and position of substituents on the thiophene ring, the length of oligothiophene chains, and the surrounding solvent environment.[3][5][6]
The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra.[7][8] For instance, donor-acceptor (D-π-A) architectures often exhibit intramolecular charge transfer (ICT) characteristics, resulting in large Stokes shifts and pronounced solvatochromism.[6]
Below are tables summarizing the photophysical data for a selection of substituted thiophenes, illustrating the impact of structural modifications.
Table 1: Photophysical Properties of α,α'-Oligothiophenes
| Oligomer | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Φ_T |
| Th2 | 303 | 362 | 0.017 | 0.046 | 0.94 |
| Th3 | 354 | 407, 426 | 0.066 | 0.21 | 0.93 |
| Th4 | 392 | 437, 478 | 0.18 | 0.49 | 0.67 |
| Th5 | 417 | 482, 514 | 0.36 | 0.82 | 0.60 |
| Th6 | 436 | 502, 537 | 0.41 | 1.0 | 0.60 |
| Data sourced from a study on the solution fluorescence of unfunctionalized α,α'-oligothiophenes.[5] The absorption and emission spectra show a red shift with increasing chain length, accompanied by an increase in fluorescence quantum yield and lifetime.[5] |
Table 2: Photophysical Properties of Donor-π-Acceptor Thiophene Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | Δμ (D) |
| MOT | CHX | 361 | 428 | - | ~7.0 |
| MOT | DMSO | - | 473 | 0.78 | ~7.0 |
| DMAT | CHX | 397 | 458 | - | ~9.0 |
| DMAT | DMSO | - | 620 | 0.32 | ~9.0 |
| MOT: 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile, DMAT: 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile. The data illustrates the significant bathochromic shift in emission and change in fluorescence quantum yield with increasing solvent polarity, indicative of intramolecular charge transfer.[6] The change in dipole moment from the ground to the excited state (Δμ) is also presented.[6] |
Intersystem Crossing and Triplet State Dynamics
Beyond fluorescence, many thiophene derivatives exhibit efficient intersystem crossing (ISC) to populate the triplet excited state.[9] This property is crucial for applications such as photodynamic therapy (PDT), where the triplet state sensitizer transfers its energy to molecular oxygen to generate cytotoxic singlet oxygen.[10][11][12][13] The efficiency of ISC is influenced by factors like the heavy-atom effect (e.g., substitution with bromine or iodine) and the energy gap between the singlet and triplet excited states.[7][9][14]
Thiophene substitution has been shown to enhance ISC in arene photosensitizers by altering the relative energy levels of the singlet and triplet excited states.[7] Specifically, the introduction of a thienyl substituent can lead to energy-matched S1/T2 states, which promotes ISC.[7][15]
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of substituted thiophenes relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare solutions of the thiophene derivative in a suitable spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, DMSO) at a concentration that yields an absorbance between 0.1 and 1.0 at the λ_abs. A typical starting concentration is 1 x 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_F).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546) with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source, monochromators for excitation and emission, and a detector.
-
Measurement:
-
Record the absorption spectra of both the sample and the standard.
-
Measure the fluorescence emission spectrum of the standard by exciting at a known wavelength.
-
Measure the fluorescence emission spectrum of the sample, exciting at the same wavelength as the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φ_F,s) using the following equation: Φ_F,s = Φ_F,r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' denotes the sample and 'r' denotes the reference standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime (τ_F).
Methodology:
-
Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
Excite the sample with short light pulses.
-
Measure the time delay between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process millions of times to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
Deconvolute the instrument response function (IRF) from the measured fluorescence decay curve.
-
Fit the resulting decay curve to one or more exponential functions to extract the fluorescence lifetime(s).
-
Logical Workflow for Thiophene-Based Photosensitizer Development
The development of novel thiophene-based photosensitizers for applications like photodynamic therapy follows a logical workflow, from initial design to preclinical evaluation.
References
- 1. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03027G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 7. Effect of thiophene substitution on the intersystem crossing of arene photosensitizers - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Electronic Factors Controlling the Efficiency and Rate of Intersystem Crossing to the Triplet State in Thiophene Polycyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene BODIPY-substituted cyclotriphosphazene-derived photosensitizers for photodynamic therapy applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. scispace.com [scispace.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
Structure Elucidation of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl 3-hydroxy-5-nitrothiophene-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on established principles and data from analogous compounds. This guide is intended to serve as a robust framework for the synthesis, purification, and structural confirmation of this and similar thiophene derivatives.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents. The initial step involves the synthesis of the precursor, methyl 3-hydroxythiophene-2-carboxylate, followed by an electrophilic nitration reaction.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This procedure is adapted from established literature methods for the synthesis of 3-hydroxythiophene esters.
Materials:
-
Methyl thioglycolate
-
Methyl 2-chloroacrylate
-
Sodium metal
-
Anhydrous Methanol
-
4 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a 2 M solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
To the sodium methoxide solution, add methyl thioglycolate dropwise at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl 2-chloroacrylate to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 4 M hydrochloric acid until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Synthesis of this compound
This protocol is a generalized procedure for the nitration of an activated thiophene ring.
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid
-
Ice
Procedure:
-
Dissolve methyl 3-hydroxythiophene-2-carboxylate in acetic anhydride and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure Elucidation Workflow
The structural confirmation of the synthesized this compound would involve a series of spectroscopic analyses.
Caption: General workflow for the structure elucidation process.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.0 - 8.5 | s | - |
| OH | 9.0 - 11.0 | br s | - |
| OCH₃ | 3.9 - 4.1 | s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C5 | 145 - 150 |
| C3 | 155 - 160 |
| C2 | 110 - 115 |
| C4 | 120 - 125 |
| OCH₃ | 52 - 55 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |
| C-H stretch (aromatic) | 3050 - 3150 | Medium |
| C=O stretch (ester) | 1710 - 1730 | Strong |
| N-O stretch (asymmetric) | 1500 - 1550 | Strong |
| N-O stretch (symmetric) | 1330 - 1370 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ester) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 203 | [M]⁺• (Molecular Ion) |
| 172 | [M - OCH₃]⁺ |
| 157 | [M - NO₂]⁺ |
| 145 | [M - COOCH₃]⁺ |
| 129 | [M - COOCH₃ - O]⁺ |
Conclusion
The structural elucidation of novel compounds such as this compound relies on a systematic approach involving plausible synthesis, rigorous purification, and comprehensive spectroscopic analysis. This guide provides a foundational framework for researchers to undertake the synthesis and characterization of this and related thiophene derivatives, which are of significant interest in the fields of medicinal chemistry and materials science. The predictive data herein should serve as a valuable reference for the confirmation of the target molecule's structure.
The Nitro Group on a Thiophene Ring: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a thiophene ring profoundly influences its chemical reactivity, opening up a vast landscape of synthetic possibilities that are particularly relevant in the fields of medicinal chemistry and materials science. This electron-withdrawing substituent deactivates the thiophene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, a duality that makes nitrothiophenes versatile building blocks. This technical guide provides a comprehensive overview of the reactivity of the nitro group on the thiophene ring, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Reactivity Principles
The reactivity of nitrothiophenes is dominated by the strong electron-withdrawing nature of the nitro group. This has two primary consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (SEAr): Compared to the parent thiophene, which is highly reactive towards electrophiles, the nitro-substituted ring is significantly less nucleophilic. Electrophilic substitution, when it does occur, is directed to the positions meta to the nitro group.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group powerfully stabilizes the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions.[1] This allows for the displacement of leaving groups, such as halogens, from the thiophene ring by a variety of nucleophiles.[2] This reaction is a cornerstone of nitrothiophene chemistry, enabling the introduction of diverse functionalities.
Key Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most important transformation of nitrothiophenes in synthetic chemistry. The position of the nitro group and the leaving group on the thiophene ring, as well as the nature of the nucleophile and the reaction conditions, all play a crucial role in the outcome of the reaction.
dot
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a nitrothiophene ring.
Quantitative Data on SNAr Reactions
The rate of SNAr reactions is highly dependent on the substituents on the thiophene ring and the nature of the nucleophile. The following table summarizes second-order rate constants for the reaction of various 2-methoxy-3-X-5-nitrothiophenes with secondary amines.
| Substituent (X) at C3 | Nucleophile | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] |
| NO₂ | Pyrrolidine | Methanol | Data not available |
| CN | Pyrrolidine | Methanol | Data not available |
| SO₂CH₃ | Pyrrolidine | Methanol | Data not available |
| COCH₃ | Pyrrolidine | Methanol | Data not available |
| H | Pyrrolidine | Methanol | Data not available |
| Table compiled from data presented in theoretical studies; experimental values may vary.[1] |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-bromo-5-nitrothiophene with Piperidine
This protocol describes a typical SNAr reaction.
Materials:
-
2-bromo-5-nitrothiophene
-
Piperidine
-
Anhydrous Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-nitrothiophene (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add piperidine (1.1 eq) to the solution, followed by triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)-5-nitrothiophene.
Reduction of the Nitro Group
The nitro group on the thiophene ring can be readily reduced to an amino group, providing access to aminothiophenes, which are valuable precursors for the synthesis of a wide range of biologically active molecules and materials.
dot
Caption: General workflow for the reduction of a nitrothiophene to an aminothiophene.
Common Reducing Agents and Conditions
| Reducing Agent | Typical Conditions | Notes |
| Tin(II) chloride (SnCl₂) | Concentrated HCl, Ethanol, Reflux | A classic and reliable method. |
| Iron (Fe) powder | Acetic acid or NH₄Cl, Reflux | A cost-effective and mild reducing agent. |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, Ethanol or Ethyl Acetate, RT | Often provides high yields and clean reactions. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, RT | A mild reducing agent suitable for sensitive substrates. |
Experimental Protocol: Reduction of 2-nitrothiophene to 2-aminothiophene
This protocol details the reduction of a nitrothiophene using tin(II) chloride.
Materials:
-
2-nitrothiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend 2-nitrothiophene (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is basic (pH > 10).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-aminothiophene.
-
The product can be further purified by distillation or chromatography if necessary.
Suzuki-Miyaura Cross-Coupling
For nitrothiophenes bearing a halogen substituent, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-bromo-5-nitrothiophene with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
2-bromo-5-nitrothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 2-bromo-5-nitrothiophene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-phenyl-5-nitrothiophene.
Biological Significance of Nitrothiophenes
Nitrothiophenes are not merely synthetic intermediates; they are a class of compounds with significant and diverse biological activities. Their utility in drug development is a major driver for research into their chemistry.
Antimicrobial Activity
A significant body of research has demonstrated the potent antibacterial and antifungal properties of nitrothiophene derivatives.[3][4] The nitro group is often crucial for their mechanism of action, which can involve bioreduction within the target organism to generate reactive nitroso and hydroxylamine intermediates that are cytotoxic.[5][6]
Minimum Inhibitory Concentration (MIC) Data
The following table presents representative MIC values for a selection of nitrothiophene derivatives against various microorganisms.
| Compound | Organism | MIC (µg/mL) |
| 2-chloro-3,5-dinitrothiophene | E. coli | Data not available |
| 2-bromo-3,5-dinitrothiophene | E. coli | Data not available |
| 2,4-dinitrothiophene | E. coli | Data not available |
| 5-nitrothiophene-2-carbaldehyde | E. coli | Data not available |
| 2-nitrothiophene | E. coli | Negligible activity |
| Data extracted from various sources; specific values may vary depending on the experimental conditions.[3] |
Anticancer and Other Activities
Beyond their antimicrobial effects, nitrothiophenes have been investigated for a range of other therapeutic applications, including as anticancer agents and radiosensitizers.[7][8] The ability to synthetically modify the nitrothiophene scaffold through the reactions described in this guide allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Conclusion
The nitro group is a powerful and versatile functional group that profoundly influences the reactivity of the thiophene ring. Its electron-withdrawing properties unlock a rich chemistry, particularly in the realm of nucleophilic aromatic substitution, which enables the synthesis of a vast array of functionalized thiophenes. The straightforward reduction of the nitro group to an amine and the participation of halonitrothiophenes in cross-coupling reactions further expand their synthetic utility. For researchers in drug development, the inherent biological activity of many nitrothiophene derivatives, coupled with the synthetic tools available to modify their structure, makes this class of compounds a continuing source of inspiration for the discovery of new therapeutic agents. This guide provides a foundational understanding and practical protocols to explore the fascinating and synthetically valuable chemistry of nitrothiophenes.
References
- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Stability and Storage of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate based on publicly available data and established scientific principles. It is intended for informational purposes for a technical audience. Specific quantitative stability data for this compound is limited in the public domain; therefore, this guide also outlines recommended protocols for conducting detailed stability studies.
Introduction
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a hydroxyl group, and a methyl ester on the thiophene ring suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development. This guide summarizes the known storage conditions and provides a framework for comprehensive stability testing.
Physicochemical Properties and Recommended Storage
While detailed physicochemical data is not extensively published, the basic properties and supplier-recommended storage conditions are summarized below. Adherence to these conditions is the first step in ensuring the short-term stability of the compound.
| Property | Data |
| Molecular Formula | C₆H₅NO₅S |
| Molecular Weight | 203.17 g/mol |
| Appearance | Solid (form may vary) |
| Recommended Storage Temperature | 2-8°C[1] or Room Temperature[2] |
| Light Protection | Store in a dark place[1][2] |
| Atmosphere | Sealed in a dry environment/under inert atmosphere |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The electron-withdrawing nature of the nitro group can influence the reactivity of the thiophene ring.
A hypothetical degradation pathway is illustrated below. Key potential reactions include:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Oxidation: The thiophene ring and the hydroxyl group can be susceptible to oxidation.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to complex degradation products.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols for Stability Studies
To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and best practices for stability testing of chemical compounds.
Forced Degradation (Stress Testing) Protocol
The objective of a forced degradation study is to identify potential degradation products and establish the intrinsic stability of the molecule.
Workflow for Forced Degradation Study:
Caption: A typical experimental workflow for a forced degradation study.
Detailed Methodologies:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days.
-
Solution State: Heat the stock solution at 80°C for 7 days.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after exposure.
-
Proposed Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point for developing a stability-indicating assay. The addition of a mass spectrometer (LC-MS) would be highly beneficial for the identification of degradation products.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis spectral scan of the parent compound (likely in the 250-350 nm range) |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation: The developed analytical method should be validated according to ICH Q2(R1) guidelines, including specificity (in the presence of degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Summary and Recommendations
The stability of this compound is a critical parameter for its use in research and development. While specific stability data is not widely published, general handling and storage guidelines recommend keeping the compound in a cool, dark, and dry place.
For applications requiring a thorough understanding of its stability, a comprehensive forced degradation study as outlined in this guide is essential. The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the compound and its potential degradation products. The protocols provided herein offer a robust framework for researchers to generate the necessary stability data to ensure the quality and reliability of their work.
References
Methodological & Application
Application Notes and Protocols for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a key intermediate in the synthesis of various active compounds, and detail experimental protocols for assessing its biological activity.[1] Based on the known bioactivities of structurally related nitrothiophene and 3-hydroxythiophene derivatives, this compound holds promise for screening as an antibacterial and antioxidant agent.[2][3]
Chemical Properties
| Property | Value |
| CAS Number | 89380-77-8 |
| Molecular Formula | C₆H₅NO₅S |
| Molecular Weight | 203.17 g/mol |
Potential Applications
Thiophene-based compounds are recognized for their diverse pharmacological activities.[4] Specifically, derivatives of 3-hydroxythiophene-2-carboxamide have demonstrated notable antibacterial and antioxidant properties.[3] Given its structural similarity, this compound is a candidate for investigation in the following areas:
-
Antibacterial Drug Discovery: As a scaffold for the development of novel antibiotics. Nitro-containing heterocyclic compounds have a long history in antimicrobial research.[5]
-
Antioxidant Research: For the identification of new agents that can mitigate oxidative stress.
-
Synthetic Chemistry: As a versatile building block for the synthesis of more complex, biologically active molecules.[6]
Experimental Protocols
The following are detailed protocols for evaluating the antibacterial and antioxidant potential of this compound.
Antibacterial Activity Screening: Broth Microdilution Assay
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for Antibacterial Screening:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is a versatile building block in organic synthesis, primarily utilized in the construction of complex heterocyclic systems. The presence of both an electron-withdrawing nitro group and a hydroxyl group on the thiophene ring imparts unique reactivity, making it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Overview of Applications
The primary application of this compound and its analogs lies in its use as a scaffold for the synthesis of fused heterocyclic systems, most notably thieno[3,2-b]thiophenes. The nitro group at the 5-position activates the thiophene ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities.
Key applications include:
-
Synthesis of Thieno[3,2-b]thiophene Derivatives: This class of compounds is of significant interest due to their electronic properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics. The synthetic strategy often involves the displacement of the nitro group by a sulfur-containing nucleophile, followed by an intramolecular cyclization.
-
Precursor for Biologically Active Molecules: The thiophene core is a common motif in many pharmaceuticals. By functionalizing this compound, novel thiophene-containing molecules with potential therapeutic activities can be accessed.
-
Building Block for Complex Heterocycles: The multiple functional groups on the molecule allow for a variety of chemical transformations, enabling its use in the synthesis of diverse and complex heterocyclic structures.
Key Reactions and Mechanisms
The most prominent reaction involving this compound analogs is the nucleophilic aromatic substitution (SNAr) of the nitro group. The electron-withdrawing nature of the nitro and carboxylate groups sufficiently activates the thiophene ring for attack by nucleophiles, particularly at the position bearing the nitro group.
A general workflow for the synthesis of thieno[3,2-b]thiophenes from a related starting material, dimethyl 3-nitrothiophene-2,5-dicarboxylate, is depicted below. This provides a model for the expected reactivity of this compound.
Caption: General workflow for the synthesis of thieno[3,2-b]thiophenes.
Experimental Protocols
The following protocols are based on procedures reported for analogous 3-nitrothiophene derivatives and may require optimization for this compound.[1][2][3]
General Protocol for Nucleophilic Aromatic Substitution with Thiolates
This protocol describes the displacement of the nitro group with a sulfur nucleophile, a key step in the synthesis of thieno[3,2-b]thiophene precursors.
Materials:
-
This compound (1.0 eq)
-
Sulfur nucleophile (e.g., methyl thioglycolate, 1.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF, Acetone)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen solvent.
-
Add the base (e.g., K₂CO₃) to the solution.
-
Slowly add the sulfur nucleophile (e.g., methyl thioglycolate) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol for Base-Promoted Intramolecular Cyclization
This protocol outlines the subsequent step to form the thieno[3,2-b]thiophene ring system from the product of the SNAr reaction.
Materials:
-
3-(Alkylthio)thiophene derivative (from protocol 3.1) (1.0 eq)
-
Base (e.g., NaOMe in Methanol, KOt-Bu in THF)
-
Anhydrous solvent (e.g., Methanol, THF)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the 3-(alkylthio)thiophene derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the base (e.g., sodium methoxide in methanol) to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting thieno[3,2-b]thiophene derivative by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of thieno[3,2-b]thiophenes from a related starting material, dimethyl 3-nitrothiophene-2,5-dicarboxylate, which can serve as a reference.[1]
| Starting Material | Nucleophile | Base | Solvent | Product | Yield (%) |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | K₂CO₃ | DMF | Dimethyl 3-((2-methoxy-2-oxoethyl)thio)thiophene-2,5-dicarboxylate | 93 |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Thiophenol | K₂CO₃ | DMF | Dimethyl 3-(phenylthio)thiophene-2,5-dicarboxylate | 88 |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 2-Mercaptoethanol | K₂CO₃ | DMF | Dimethyl 3-((2-hydroxyethyl)thio)thiophene-2,5-dicarboxylate | 81 |
Visualization of Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for the conversion of this compound to a thieno[3,2-b]thiophene derivative.
Caption: Proposed synthesis of a thieno[3,2-b]thiophene derivative.
Disclaimer: The experimental protocols and reaction schemes provided are based on literature precedents for structurally similar compounds. These may require optimization for the specific substrate, this compound. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 2. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
Application Notes and Protocols for the Derivatization of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The molecule, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, presents a versatile scaffold for the development of novel drug candidates. Its key functional groups—the hydroxyl, nitro, and carboxylate moieties—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This document provides detailed application notes and experimental protocols for the strategic derivatization of this compound. The described modifications are aimed at exploring the structure-activity relationships (SAR) and developing new chemical entities with enhanced therapeutic potential. The primary derivatization strategies covered include:
-
O-Alkylation: Modification of the 3-hydroxy group to introduce a variety of substituents, potentially influencing lipophilicity and target binding.
-
Amide Formation: Conversion of the 2-carboxylate group into a diverse library of amides to explore hydrogen bonding interactions and modulate pharmacokinetic properties.
-
Nitro Group Reduction and Subsequent Acylation: Transformation of the 5-nitro group into an amino group, which can then be further functionalized, opening up new avenues for structural diversification.
-
Suzuki Coupling via Halogenation: Introduction of aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, enabling significant extension of the molecular framework.
These derivatization pathways provide a robust platform for generating a library of novel compounds for biological screening and lead optimization in drug discovery programs.
Derivatization Strategies and Medicinal Chemistry Rationale
The derivatization of this compound can be systematically approached to explore its potential in medicinal chemistry. The following diagram illustrates the key derivatization pathways from the parent molecule.
Caption: Derivatization pathways of this compound.
Quantitative Data
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following tables present data for closely related thiophene derivatives to illustrate the potential impact of these modifications on biological activity and reaction efficiency.
Table 1: Antibacterial Activity of 3-Hydroxy and 3-Amino Thiophene-2-Carboxamide Derivatives
| Compound ID | R Group | 3-Substituent | Bacterial Strain | Inhibition Zone (mm) | % Activity vs. Standard |
| 3b | 4-methoxyphenyl | -OH | B. subtilis | 18 | 78.3 |
| 3b | 4-methoxyphenyl | -OH | P. aeruginosa | 18 | 78.3 |
| 3b | 4-methoxyphenyl | -OH | S. aureus | 17 | 70.8 |
| 7b | 4-methoxyphenyl | -NH2 | P. aeruginosa | 20 | 86.9 |
| 7b | 4-methoxyphenyl | -NH2 | S. aureus | 20 | 83.3 |
| 7b | 4-methoxyphenyl | -NH2 | B. subtilis | 19 | 82.6 |
Data adapted from a study on substituted thiophene-2-carboxamides.[1] This data suggests that the presence of an amino group at the 3-position can enhance antibacterial activity compared to a hydroxyl group.
Table 2: Antioxidant Activity of Substituted Thiophene-2-Carboxamide Derivatives
| Compound ID | R Group | 3-Substituent | % Inhibition |
| 3a | Phenyl | -OH | 54.9 |
| 3b | 4-methoxyphenyl | -OH | 45.2 |
| 3c | 4-chlorophenyl | -OH | 28.4 |
| 7a | Phenyl | -NH2 | 62.0 |
| 7b | 4-methoxyphenyl | -NH2 | 55.3 |
| 7c | 4-chlorophenyl | -NH2 | 46.9 |
| Ascorbic Acid | - | - | 88.44 |
Adapted from a study on substituted thiophene-2-carboxamides.[1] The results indicate that the 3-amino derivatives generally exhibit higher antioxidant activity than the 3-hydroxy counterparts.
Table 3: Reaction Yields for Nucleophilic Aromatic Substitution of a 3-Nitrothiophene Derivative
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | 4-(Chloromethyl)benzonitrile | 3-(4-cyanobenzyl)thio derivative | 85 |
| 2 | Bromoacetonitrile | 3-(cyanomethyl)thio derivative | 91 |
| 3 | Phenacyl chloride | 3-(phenacyl)thio derivative | 62 |
| 4 | 2-Chloro-1-(4-fluorophenyl)ethan-1-one | 3-(4-fluorophenacyl)thio derivative | 69 |
| 5 | 2-(Chloroacetyl)thiophene | 3-[(thiophen-2-yl)carbonylmethyl]thio derivative | 76 |
Data from the derivatization of dimethyl 3-nitrothiophene-2,5-dicarboxylate.[3] This demonstrates the feasibility of high-yielding nucleophilic substitution on a similar nitrothiophene core.
Experimental Protocols
The following are detailed protocols for the key derivatization reactions of this compound.
Protocol 1: O-Alkylation of the 3-Hydroxy Group
This protocol describes the synthesis of 3-alkoxy-5-nitrothiophene-2-carboxylate derivatives.
Workflow Diagram:
Caption: Workflow for O-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Add the desired alkyl halide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired O-alkylated derivative.
Protocol 2: Amide Formation from the 2-Carboxylate Group
This protocol outlines the synthesis of N-substituted 3-hydroxy-5-nitrothiophene-2-carboxamides.
Workflow Diagram:
Caption: Workflow for amide formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Primary or secondary amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Hydrolysis of the Ester
-
Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add LiOH (1.5 mmol) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 mmol) in anhydrous DMF (10 mL).
-
Add HATU (1.2 mmol), the desired amine (1.1 mmol), and DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over Na2SO4, concentrate, and purify by silica gel column chromatography to obtain the amide derivative.
Protocol 3: Reduction of the 5-Nitro Group and Subsequent N-Acylation
This protocol details the synthesis of 5-acetamido-3-hydroxythiophene-2-carboxylate derivatives.
Workflow Diagram:
Caption: Workflow for nitro reduction and N-acylation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Acetyl chloride or Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
Step 1: Nitro Group Reduction
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add SnCl2·2H2O (4.0 mmol).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the crude amino derivative, which can be used in the next step without further purification.
Step 2: N-Acylation
-
Dissolve the crude amino derivative (1.0 mmol) in a mixture of DCM (10 mL) and pyridine (2.0 mmol).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to afford the N-acylated product.
Protocol 4: Suzuki Coupling via Halogenation
This protocol describes a two-step process for the synthesis of 4-aryl-3-hydroxy-5-nitrothiophene-2-carboxylates.
Workflow Diagram:
Caption: Workflow for halogenation and Suzuki coupling.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene, Ethanol, Water
Procedure:
Step 1: Bromination at the 4-position
-
Dissolve this compound (1.0 mmol) in CCl4 (15 mL).
-
Add NBS (1.05 mmol) and stir the mixture at room temperature for 12-24 hours.
-
Filter the succinimide byproduct and wash the filtrate with water.
-
Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to obtain the 4-bromo intermediate.
Step 2: Suzuki Coupling
-
In a round-bottom flask, combine the 4-bromo intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-90 °C for 8-12 hours under an argon atmosphere.
-
Cool to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify by column chromatography to yield the Suzuki coupling product.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 3. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While direct, published applications of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate in materials science are not extensively documented, its chemical structure suggests significant potential as a precursor for functional organic materials. Its classification by suppliers under "Photoelectric Materials" and "Organic Electronics" indicates its relevance in these fields. This document outlines the synthesis of the title compound and provides detailed, prospective protocols for its application in the development of functional dyes and conjugated polymers, based on established chemical principles for thiophene derivatives.
Synthesis of this compound
This protocol describes the nitration of Methyl 3-hydroxythiophene-2-carboxylate to yield the target compound.
Experimental Protocol:
A solution of Methyl 3-hydroxythiophene-2-carboxylate (11.05 g, 69.9 mmol) in sulfuric acid (40 mL) is cooled to a temperature between -10 °C and 0 °C. Fuming nitric acid (4.0 mL, 95.0 mmol) is added portionwise over approximately one hour while maintaining the low temperature. The reaction mixture is stirred for an additional 2 hours. Subsequently, the reaction mixture is carefully added to approximately 200 mL of cold water, leading to the precipitation of a solid. The solid, which is a mixture of 4- and 5-nitro derivatives, is collected by filtration and washed with water. The aqueous layer is then extracted with diethyl ether. The combined organic extracts are washed with water until neutral, dried over sodium sulfate (Na2SO4), and concentrated to yield the product.[1]
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Methyl 3-hydroxythiophene-2-carboxylate | 158.18 | 11.05 | 69.9 |
| Fuming Nitric Acid | 63.01 | ~4.0 mL | 95.0 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 203.18 | Not specified | Not specified |
Experimental Workflow:
Prospective Application: Synthesis of a Thiophene-Based Azo Dye
The nitro group of this compound can be reduced to an amine, which can then be diazotized and coupled with a suitable aromatic compound to form an azo dye. Thiophene-based azo dyes are known for their strong and bright colors.
Proposed Experimental Protocol:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O), in excess.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the mixture with a sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 5-amino-3-hydroxythiophene-2-carboxylate.
Step 2: Diazotization and Coupling
-
Dissolve the synthesized amino-thiophene derivative in a solution of hydrochloric acid and water, and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, dissolve a coupling agent (e.g., N,N-dimethylaniline or phenol) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the coupling agent solution.
-
Stir the reaction mixture at low temperature for a few hours. The formation of the azo dye is typically indicated by a significant color change.
-
Isolate the resulting azo dye by filtration, wash with water, and dry.
Logical Relationship Diagram:
Prospective Application: Precursor for Conjugated Polymers
With appropriate functionalization, this compound can serve as a monomer for the synthesis of conjugated polymers. These polymers are central to organic electronic devices. A plausible route involves converting the compound into a di-halogenated or di-boronic ester derivative for use in cross-coupling polymerization reactions like Suzuki or Stille polymerization.
Proposed Experimental Protocol (Hypothetical Route for a Suzuki Coupling Monomer):
Step 1: Functional Group Modification (Example: Bromination)
-
Protect the hydroxyl group of this compound (e.g., as a methyl ether) to prevent side reactions.
-
Perform bromination at the 4-position of the thiophene ring using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or chloroform).
-
The nitro group can be a site for further functionalization or can be carried into the polymer backbone to modulate electronic properties. For this example, we assume it is retained.
-
This would yield a brominated thiophene derivative. A second bromine atom would need to be introduced, potentially by converting the carboxylate ester to another functional group that can be halogenated.
Step 2: Polymerization (Example: Suzuki Coupling)
-
The synthesized di-bromo-thiophene monomer would be reacted with a di-boronic ester co-monomer in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture like toluene/water.
-
The reaction mixture is heated under an inert atmosphere for 24-48 hours.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The polymer is then purified by Soxhlet extraction to remove catalyst residues and oligomers.
Experimental Workflow for Polymer Synthesis:
References
Application Notes and Protocols: Synthesis of Thieno[3,2-b]thiophenes from Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their unique electronic and structural properties. Their planar, electron-rich scaffold serves as a valuable pharmacophore in the development of various therapeutic agents and as a core component in organic electronics. This document provides detailed application notes and protocols for the synthesis of substituted thieno[3,2-b]thiophenes, commencing from the readily accessible starting material, methyl 3-hydroxy-5-nitrothiophene-2-carboxylate.
The synthetic strategy hinges on a two-step sequence involving an initial nucleophilic aromatic substitution (SNAr) of the nitro group, followed by an intramolecular cyclization to construct the fused thiophene ring. This approach offers a versatile and efficient route to a variety of functionalized thieno[3,2-b]thiophene derivatives.
Synthetic Pathway Overview
The synthesis of thieno[3,2-b]thiophenes from this compound proceeds via a two-step reaction sequence. The first step is the nucleophilic aromatic substitution of the 5-nitro group with a suitable sulfur nucleophile, such as an alkyl thioglycolate. This reaction is facilitated by the electron-withdrawing nature of the adjacent carboxylate group. The subsequent and final step is a base-mediated intramolecular cyclization, specifically a Dieckmann condensation, of the resulting thioether intermediate to yield the desired thieno[3,2-b]thiophene core.
Caption: Synthetic workflow for thieno[3,2-b]thiophenes.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(((alkoxycarbonyl)methyl)thio)-5-nitrothiophene-2-carboxylate (Intermediate)
This procedure outlines the nucleophilic aromatic substitution of the nitro group with an alkyl thioglycolate.
Materials:
-
This compound
-
Methyl thioglycolate (or other alkyl thioglycolates)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous acetone, add powdered anhydrous potassium carbonate (2.0 equivalents).
-
To this suspension, add methyl thioglycolate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure intermediate.
Step 2: Synthesis of Substituted Thieno[3,2-b]thiophene (Final Product)
This protocol describes the intramolecular Dieckmann condensation to form the thieno[3,2-b]thiophene ring system.
Materials:
-
Methyl 3-(((methoxycarbonyl)methyl)thio)-5-nitrothiophene-2-carboxylate (Intermediate from Step 1)
-
Sodium methoxide (NaOMe) solution in methanol (or other sodium alkoxides)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dilute hydrochloric acid (HCl) for workup
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (2.0 equivalents) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully neutralize the reaction mixture with dilute hydrochloric acid until acidic pH.
-
The precipitated product can be collected by filtration.
-
Wash the solid product with water and a small amount of cold methanol.
-
Dry the product under vacuum to yield the final substituted thieno[3,2-b]thiophene.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes based on analogous syntheses reported in the literature.[1][2] Please note that yields are indicative and may vary based on the specific substrate and reaction scale.
| Step | Reactants | Key Reagents & Solvents | Reaction Time (h) | Temperature (°C) | Product | Typical Yield (%) |
| 1 | This compound, Methyl thioglycolate | K₂CO₃, Acetone | 1 - 2 | 70 (Reflux) | Methyl 3-(((methoxycarbonyl)methyl)thio)-5-nitrothiophene-2-carboxylate | 85 - 95 |
| 2 | Methyl 3-(((methoxycarbonyl)methyl)thio)-5-nitrothiophene-2-carboxylate | NaOMe, MeOH | 2 - 4 | Room Temp | Methyl 2-hydroxy-5-nitrothieno[3,2-b]thiophene-3-carboxylate | 70 - 85 |
Logical Relationship of the Synthetic Steps
The two-step synthesis follows a logical progression where the first step introduces the necessary carbon and sulfur atoms for the formation of the second thiophene ring, and the second step orchestrates the ring closure.
Caption: Logical flow of the two-step synthesis.
Concluding Remarks
The described synthetic route provides a reliable and adaptable method for the preparation of functionalized thieno[3,2-b]thiophenes from this compound. The mild reaction conditions and generally high yields make this a valuable protocol for researchers in drug discovery and materials science. Further derivatization of the resulting thieno[3,2-b]thiophene core can be readily achieved, opening avenues for the creation of diverse compound libraries for various applications. It is recommended that all reactions be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
References
Application Notes and Protocols for Coupling Reactions Involving Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions involving Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate. This versatile building block, possessing a unique combination of a hydroxyl group, a nitro group, and a carboxylate ester on a thiophene core, offers multiple avenues for synthetic diversification, making it a valuable scaffold in drug discovery and materials science.
Introduction
This compound is a highly functionalized heterocyclic compound. The electron-withdrawing nature of the nitro and carboxylate groups, combined with the potentially reactive hydroxyl group, presents both opportunities and challenges in synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This document outlines generalized protocols for these reactions, adapted for the specific reactivity of this substituted thiophene.
Key Considerations for Coupling Reactions
The reactivity of this compound in cross-coupling reactions is influenced by several factors:
-
The Nitro Group as a Leaving Group: In certain palladium-catalyzed reactions, particularly Suzuki-Miyaura coupling, the nitro group can act as a leaving group, allowing for the formation of a new carbon-carbon bond at the C5 position.[1][2]
-
The Halogenated Thiophene Precursor: For many standard cross-coupling reactions, a halogenated precursor (e.g., 5-bromo- or 5-iodo-3-hydroxy-thiophene derivative) would be the typical starting material. The protocols provided below assume the use of such a halogenated analog where the nitro group is not the intended leaving group.
-
The Hydroxyl Group: The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle. Depending on the specific reaction conditions and the base used, protection of the hydroxyl group may be necessary to prevent side reactions and catalyst deactivation. However, some conditions, particularly those employing weaker bases, may tolerate a free hydroxyl group.[3][4] It has also been observed that hydroxyl groups can direct the regioselectivity of cross-coupling reactions.[3][4]
-
The Carboxylate Ester: The methyl ester is generally stable under many cross-coupling conditions. However, strong bases and high temperatures could lead to hydrolysis or other side reactions.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a cross-coupling reaction with a substituted thiophene derivative.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. In the context of this compound, this reaction can be envisioned in two primary ways: coupling at a halogenated C5 position or, more uniquely, utilizing the nitro group itself as a leaving group.
Scenario A: Coupling of a 5-Halo-3-hydroxythiophene Derivative
This protocol assumes the starting material is a 5-bromo or 5-iodo analog of the title compound.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Thiophene Substrate | Methyl 5-bromo-3-hydroxy-thiophene-2-carboxylate (1.0 equiv) |
| Boronic Acid/Ester | Aryl- or Vinylboronic Acid/Ester (1.2 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand |
| Ligand (if applicable) | SPhos, XPhos, or RuPhos (4-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-hydroxythiophene-2-carboxylate with Phenylboronic Acid
-
Reagent Preparation:
-
Degas the solvent (e.g., 1,4-dioxane and water) by bubbling with argon or nitrogen for 30 minutes.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Methyl 5-bromo-3-hydroxythiophene-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Scenario B: Denitrative Suzuki-Miyaura Coupling
Recent studies have shown that nitroarenes can undergo Suzuki-Miyaura coupling where the nitro group is displaced.[1][2] This offers a direct route to functionalize the C5 position without prior halogenation.
Table 2: Potential Reaction Parameters for Denitrative Suzuki-Miyaura Coupling
| Parameter | Value |
| Thiophene Substrate | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic Acid (1.5 - 2.0 equiv) |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (5-10 mol%) |
| Ligand | BrettPhos or SPhos (10-20 mol%) |
| Base | K₃PO₄ or CsF (3.0 equiv) |
| Solvent | Dioxane or Toluene |
| Temperature | 110 - 130 °C |
| Reaction Time | 12 - 48 hours |
Application Note 2: Heck Coupling
The Heck reaction couples an unsaturated halide (or triflate) with an alkene. For this compound, a 5-halo derivative is required as the substrate. The electron-deficient nature of the thiophene ring may influence the reaction rate.
Table 3: Typical Reaction Parameters for Heck Coupling
| Parameter | Value |
| Thiophene Substrate | Methyl 5-bromo-3-hydroxy-thiophene-2-carboxylate (1.0 equiv) |
| Alkene | Styrene, acrylate, or other alkene (1.2 - 2.0 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | P(o-tol)₃ or a Buchwald ligand (4-10 mol%) |
| Base | Et₃N, DIPEA, or K₂CO₃ (1.5 - 3.0 equiv) |
| Solvent | DMF, NMP, or Dioxane |
| Temperature | 100 - 140 °C |
| Reaction Time | 6 - 24 hours |
Detailed Protocol: Heck Coupling of Methyl 5-bromo-3-hydroxythiophene-2-carboxylate with Styrene
-
Reagent Preparation:
-
Ensure all reagents are dry and the solvent (e.g., DMF) is anhydrous.
-
-
Reaction Setup:
-
In a sealed tube, combine Methyl 5-bromo-3-hydroxythiophene-2-carboxylate (1.0 equiv), palladium(II) acetate (5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the base (e.g., Et₃N, 2.0 equiv), and the alkene (e.g., styrene, 1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Seal the tube and heat the mixture to the desired temperature (e.g., 120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
-
Work-up:
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the organic phase sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by water and brine.
-
Dry the organic layer and concentrate in vacuo.
-
-
Purification:
-
Purify by column chromatography.
-
Application Note 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A 5-halo-3-hydroxythiophene derivative is the required starting material.
Table 4: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Thiophene Substrate | Methyl 5-iodo-3-hydroxy-thiophene-2-carboxylate (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Et₃N or DIPEA (can be used as solvent) |
| Solvent | THF or DMF (if the base is not the solvent) |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 12 hours |
Detailed Protocol: Sonogashira Coupling of Methyl 5-iodo-3-hydroxythiophene-2-carboxylate with Phenylacetylene
-
Reaction Setup:
-
To a Schlenk flask, add Methyl 5-iodo-3-hydroxythiophene-2-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).
-
Evacuate and backfill with argon.
-
Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise.
-
-
Reaction Execution:
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor for the disappearance of the starting material by TLC.
-
-
Work-up:
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine.
-
Dry and concentrate the organic phase.
-
-
Purification:
-
Purify the product via column chromatography.
-
Application Note 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. A 5-halo-3-hydroxythiophene derivative is required for this transformation. The choice of base is critical, as strong bases like sodium tert-butoxide can be incompatible with the ester functionality.[5]
Table 5: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Thiophene Substrate | Methyl 5-bromo-3-hydroxy-thiophene-2-carboxylate (1.0 equiv) |
| Amine | Primary or secondary amine (1.2 - 1.5 equiv) |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | BINAP, Xantphos, or a Buchwald ligand (2-10 mol%) |
| Base | Cs₂CO₃ or K₃PO₄ (1.5 - 2.5 equiv) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 80 - 120 °C |
| Reaction Time | 8 - 24 hours |
Detailed Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-3-hydroxythiophene-2-carboxylate with Morpholine
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add Methyl 5-bromo-3-hydroxythiophene-2-carboxylate (1.0 equiv).
-
Add anhydrous, degassed toluene.
-
Add morpholine (1.2 equiv).
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through celite and concentrate the filtrate.
-
Perform an aqueous work-up.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a suitable coupling strategy for the functionalization of the thiophene core.
Hydroxyl Group Protection Strategy
If the free hydroxyl group is found to be problematic, protection is recommended. A common strategy is the use of a silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), which is generally stable to palladium-catalyzed coupling conditions and can be readily removed post-coupling.
These protocols and notes are intended as a starting point for the development of specific synthetic routes. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, will likely be necessary to achieve optimal yields and purity for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Analytical Characterization of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (CAS Number: 89380-77-8, Molecular Formula: C₆H₅NO₅S, Molecular Weight: 203.173 g/mol ) is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science.[1] Accurate and comprehensive analytical characterization is crucial for confirming its identity, purity, and stability. This document provides detailed application notes and standardized protocols for the characterization of this compound using a suite of modern analytical techniques.
Disclaimer: Specific experimental data for this compound was not available in the public domain at the time of this writing. The quantitative data presented in the tables are derived from structurally similar compounds and are provided as a reference to guide researchers in their analytical method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will reveal the carbon framework of the molecule.
-
¹H NMR: Expect to observe signals corresponding to the thiophene ring proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts of these protons will be influenced by the electron-withdrawing nitro group and the ester functionality. The hydroxyl proton may exhibit a broad signal and its chemical shift can be concentration-dependent.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbon of the ester. The positions of the thiophene carbon signals will be indicative of the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the solvent is free of residual water.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
Quantitative Data
Table 1: Representative ¹H NMR Data for a Structurally Similar Nitro-substituted Thiophene Derivative.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
| ~8.5 | s | 1H | Thiophene-H |
| ~10-12 | br s | 1H | Hydroxyl-OH |
| ~3.9 | s | 3H | Ester-OCH₃ |
Table 2: Representative ¹³C NMR Data for a Structurally Similar Nitro-substituted Thiophene Derivative.
| Chemical Shift (δ) ppm | Assignment (Proposed) |
| ~165 | Ester C=O |
| ~150 | C-NO₂ |
| ~140 | C-OH |
| ~130 | Quaternary Thiophene-C |
| ~120 | Thiophene-CH |
| ~53 | Ester-OCH₃ |
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula. The fragmentation pattern observed in the mass spectrum can provide additional structural information.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
For HRMS, compare the measured exact mass with the theoretical exact mass to confirm the elemental composition.
-
Quantitative Data
Table 3: Predicted Mass Spectrometry Data.
| m/z (amu) | Ion Identity | Notes |
| 203.17 | [M]⁺ | Molecular Ion |
| Varies | Fragment Ions | Dependent on fragmentation pathway |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), ester carbonyl (C=O), and thiophene ring vibrations.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Quantitative Data
Table 4: Expected FT-IR Absorption Bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500-3200 (broad) | O-H | Stretching |
| ~1720 | C=O (Ester) | Stretching |
| ~1550 and ~1350 | N-O (Nitro) | Asymmetric & Symmetric Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~1400-1500 | C=C (Thiophene) | Stretching |
Experimental Workflow: FT-IR Analysis
Caption: Workflow for FT-IR spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a primary technique for determining the purity of a compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this compound. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve good peak shape and resolution from any impurities.
Experimental Protocol: HPLC Analysis (Starting Method)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Data
Table 5: Example HPLC Method Parameters.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Retention Time | To be determined experimentally |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis.
Elemental Analysis
Application Note
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This is a fundamental technique to confirm the empirical formula of a synthesized compound. The experimental values should be in close agreement (typically within ±0.4%) with the theoretical values for the proposed molecular formula.
Experimental Protocol: CHNS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried, homogeneous sample into a tin capsule using a microbalance.
-
Fold the capsule to enclose the sample securely.
-
-
Instrument Parameters:
-
Use a calibrated CHNS elemental analyzer.
-
The instrument typically involves combustion of the sample at high temperatures (around 900-1000 °C) in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, N, and S.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula.
-
Quantitative Data
Table 6: Elemental Composition of C₆H₅NO₅S.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 35.47 | To be determined |
| Hydrogen (H) | 2.48 | To be determined |
| Nitrogen (N) | 6.89 | To be determined |
| Sulfur (S) | 15.78 | To be determined |
| Oxygen (O) | 39.38 | (By difference) |
Experimental Workflow: Elemental Analysis
Caption: Workflow for elemental analysis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate.
Physicochemical Properties
A summary of the available physicochemical data for this compound and its non-nitrated precursor is provided below. Note that some data for the target compound are predicted and should be used as a guideline.
| Property | This compound | Methyl 3-hydroxythiophene-2-carboxylate (Precursor) |
| CAS Number | 89380-77-8[1][2] | 5118-06-9 |
| Molecular Formula | C₆H₅NO₅S[1][2] | C₆H₆O₃S |
| Molecular Weight | 203.17 g/mol [1][2] | 158.18 g/mol |
| Appearance | Expected to be a yellow solid. | Solid |
| Melting Point | Not available | 38-43 °C |
| Boiling Point | 329.38 °C at 760 mmHg (Predicted) | Not available |
| Solubility | Expected to be soluble in polar organic solvents like acetone, ethyl acetate, and alcohols; sparingly soluble in non-polar solvents like hexane. | Not available |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific data for this compound is limited, common impurities from the nitration of aromatic compounds include:
-
Unreacted Starting Material: Methyl 3-hydroxythiophene-2-carboxylate.
-
Regioisomers: Nitration could potentially occur at other positions on the thiophene ring, leading to isomeric impurities.
-
Di-nitrated Products: Over-nitration can lead to the formation of di-nitrothiophene derivatives.
-
Oxidation Byproducts: The strong oxidizing conditions of nitration can sometimes lead to the formation of phenolic and other oxidation byproducts.[3]
Q2: My purified product is a yellow oil instead of a solid. What could be the reason?
A2: "Oiling out" during purification is a common issue. Potential causes include:
-
Residual Solvent: The presence of residual solvent can prevent the compound from solidifying. Ensure the product is thoroughly dried under vacuum.
-
Impurities: The presence of impurities can lower the melting point of the compound, causing it to exist as an oil at room temperature. Further purification may be necessary.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be an oil or have a very low melting point.
Q3: The compound seems to be degrading during column chromatography on silica gel. What can I do to prevent this?
A3: Nitro- and hydroxy-substituted aromatic compounds can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina for chromatography.
-
Deactivate the silica gel: Add a small amount of a volatile base, such as triethylamine (~1-2%), to the eluent to neutralize the acidic sites on the silica gel.[4]
-
Minimize contact time: Run the column as quickly as possible without compromising separation.
Q4: What is a good starting point for a solvent system for thin-layer chromatography (TLC) analysis?
A4: For polar aromatic compounds like this, a mixture of a non-polar and a polar solvent is a good starting point. Try a solvent system of hexane and ethyl acetate. A typical starting ratio would be 7:3 or 1:1 (Hexane:Ethyl Acetate). The polarity can be adjusted based on the resulting Rf value of your compound. An ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., ethanol, isopropanol) or a solvent mixture. For nitroaromatic compounds, alcoholic solvents are often a good choice.[6] |
| Compound "oils out" upon cooling. | The compound is too soluble in the chosen solvent, or the solution is too concentrated. Impurities are present. | Use a less polar solvent or a mixed solvent system. Ensure the initial dissolution is done in a minimal amount of hot solvent. Try adding a "poor" solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
| No crystals form upon cooling. | The solution is too dilute. The compound is highly soluble in the solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent. Try a different solvent in which the compound has lower solubility at room temperature. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | The eluent polarity is too high or too low. The column was not packed properly. | Optimize the solvent system using TLC to achieve a good separation of spots. Ensure the column is packed uniformly without any cracks or air bubbles. A long and narrow column can improve the separation of compounds with similar polarities.[4] |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent (gradient elution). If using silica gel, consider switching to a less retentive stationary phase like alumina. |
| Streaking or tailing of the spot on TLC of the collected fractions. | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Use a larger column or load less sample. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to reduce tailing.[4] |
| Colored impurities are co-eluting with the product. | The colored impurities have a similar polarity to the product. | Try a different solvent system with different selectivity. Consider a pre-purification step like an activated carbon treatment to remove colored impurities. |
Experimental Protocols
General Recrystallization Protocol
This is a general protocol and may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane). Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but the compound will precipitate upon cooling to room temperature or in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
This protocol is a general guideline for purifying the compound using silica gel chromatography.
-
TLC Analysis: Develop a suitable solvent system for your crude mixture using TLC. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Troubleshooting Logic for Recrystallization
Caption: A flowchart for troubleshooting common issues during recrystallization.
General Workflow for Column Chromatography Purification
Caption: A general workflow for purification by column chromatography.
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Reagents & Solvents [chem.rochester.edu]
"common side products in the nitration of methyl 3-hydroxythiophene-2-carboxylate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working on the nitration of methyl 3-hydroxythiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products and common side products in the nitration of methyl 3-hydroxythiophene-2-carboxylate?
The nitration of methyl 3-hydroxythiophene-2-carboxylate is an electrophilic aromatic substitution reaction. The thiophene ring is highly activated towards electrophiles, and the substitution pattern is directed by the existing substituents: the hydroxyl (-OH) and the methyl carboxylate (-COOCH₃) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl carboxylate group is a deactivating meta-director.
Given the positions of these groups, the primary products expected are the two constitutional isomers formed by the substitution of a nitro group (-NO₂) onto the available carbon atoms of the thiophene ring:
-
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
-
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
The formation of one isomer over the other will depend on the reaction conditions. Therefore, if one isomer is the desired product, the other is considered the primary side product. Dinitrated or degradation products could also be formed under harsh reaction conditions.
Q2: What are the recommended nitrating agents and reaction conditions for this substrate?
Due to the high reactivity of the thiophene ring, standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are generally too harsh and can lead to oxidation, degradation, and potentially explosive reactions. Milder nitrating agents and controlled conditions are strongly recommended. A common and effective method for the nitration of sensitive heterocyclic compounds is the use of nitric acid in acetic anhydride .
Key considerations for the reaction conditions include:
-
Temperature: The reaction should be conducted at low temperatures, typically between -10 °C and 0 °C, to control the reaction rate and minimize side product formation.
-
Solvent: Acetic anhydride often serves as both the reagent and the solvent. Other inert solvents like dichloromethane or chloroform can also be used.
-
Stoichiometry: A slight excess of the nitrating agent is generally used to ensure complete conversion of the starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of nitrated products | 1. Reaction temperature is too low.2. Insufficient amount of nitrating agent.3. Degradation of the starting material. | 1. Allow the reaction to proceed for a longer duration or slightly increase the temperature, while carefully monitoring for side reactions.2. Increase the molar ratio of the nitrating agent to the substrate.3. Ensure the reaction is carried out under anhydrous conditions and at the recommended low temperature. Use a milder nitrating agent if necessary. |
| Formation of a complex mixture of products (e.g., dinitrated compounds, polymers) | 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Presence of strong acids. | 1. Maintain a strictly controlled low temperature throughout the addition of the nitrating agent and the reaction time.2. Use a stoichiometric amount or a slight excess of the nitrating agent.3. Avoid the use of strong acids like sulfuric acid. Opt for milder conditions such as nitric acid in acetic anhydride. |
| Difficulty in separating the 4-nitro and 5-nitro isomers | The isomers may have similar polarities. | Utilize column chromatography with a high-performance silica gel and a carefully selected eluent system. Stepwise gradient elution may be necessary. Recrystallization from a suitable solvent system could also be effective if one isomer is significantly less soluble. |
Data Summary
| Nitrating Agent | Temperature (°C) | Solvent | Product Ratio (4-nitro : 5-nitro) | Total Yield (%) |
| HNO₃ / Acetic Anhydride | -10 to 0 | Acetic Anhydride | Varies | Moderate to Good |
| Acetyl Nitrate | -10 to 0 | Dichloromethane | Varies | Moderate to Good |
Note: The actual yields and isomer ratios would need to be determined experimentally.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the nitration of reactive aromatic compounds.
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Acetic anhydride
-
Fuming nitric acid (d = 1.5 g/mL)
-
Dichloromethane (anhydrous)
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Agent (Acetyl Nitrate): In a flask cooled to -10 °C in an ice-salt bath, slowly add fuming nitric acid dropwise to a stirred solution of acetic anhydride in dichloromethane. Maintain the temperature below 0 °C during the addition.
-
Nitration Reaction: Dissolve methyl 3-hydroxythiophene-2-carboxylate in anhydrous dichloromethane in a separate flask equipped with a dropping funnel and a magnetic stirrer. Cool this solution to -10 °C.
-
Slowly add the prepared acetyl nitrate solution dropwise to the solution of the thiophene derivative, ensuring the temperature does not rise above -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the 4-nitro and 5-nitro isomers.
-
Characterization: Characterize the purified products using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Reaction Pathway and Logic Diagram
The following diagrams illustrate the expected reaction pathway and the logical relationship between experimental parameters and the outcome of the nitration reaction.
Caption: Reaction pathway for the nitration of methyl 3-hydroxythiophene-2-carboxylate.
"troubleshooting low yield in Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate reactions"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a one-step electrophilic aromatic substitution reaction. It involves the nitration of the starting material, Methyl 3-hydroxythiophene-2-carboxylate, using a suitable nitrating agent. The thiophene ring is highly reactive, making the choice of reagents and reaction conditions critical for achieving a good yield and purity.
Q2: My reaction mixture turned dark brown or black, and I observed the formation of tar-like substances. What is the likely cause?
Thiophene and its derivatives are highly susceptible to oxidation and polymerization under harsh nitrating conditions.[1][2] The formation of a dark, tarry mixture is a common indicator that the reaction conditions were too aggressive. This can be caused by:
-
Use of strong nitrating agents: A mixture of concentrated sulfuric acid and nitric acid is often too strong for thiophene rings and can lead to substrate degradation.[2]
-
Elevated temperatures: Poor temperature control can cause the reaction to become exothermic and "run away," leading to decomposition.[1][3]
-
Presence of nitrous acid: Nitrous acid can catalyze explosive side reactions with reactive aromatic compounds like thiophenes.[2]
Q3: The yield of my desired 5-nitro isomer is very low, and I have a mixture of products. How can I improve the regioselectivity?
The directing effects of the substituents on the thiophene ring (the hydroxyl and the methyl carboxylate groups) influence the position of nitration. While the 5-position is generally favored, side products such as the 4-nitro isomer can form. To improve selectivity:
-
Use a milder nitrating agent: Reagents like nitric acid in acetic anhydride can offer better control and selectivity compared to mixed acid.[2][4]
-
Control the temperature: Lower temperatures (e.g., 0-10 °C) can favor the kinetically controlled product, which may lead to a higher proportion of the desired isomer.[5]
Q4: After quenching the reaction with ice water, my product did not precipitate. What should I do?
If the product does not precipitate, it may be due to its solubility in the acidic aqueous mixture or the presence of impurities that keep it in solution. In this case, you should proceed with a liquid-liquid extraction using an appropriate organic solvent such as ethyl acetate or dichloromethane.[5] After extraction, the combined organic layers should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then the solvent should be removed under reduced pressure.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Starting Material: Reaction conditions are too harsh. 3. Loss During Work-up: Product is soluble in the aqueous phase or lost during purification. | 1. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Milder Conditions: Switch to a milder nitrating agent (e.g., fuming nitric acid in acetic acid).[6] Ensure strict temperature control, keeping it below 10 °C.[7] 3. Improve Work-up: If the product does not precipitate upon quenching, perform an extraction with ethyl acetate. Purify the crude product using column chromatography. |
| Formation of Dark Tar-like Byproducts | 1. Excessive Reaction Temperature: A runaway reaction may have occurred.[1] 2. Overly Aggressive Nitrating Agent: Concentrated H₂SO₄/HNO₃ mixture is often too strong for thiophenes.[2] | 1. Strict Temperature Control: Use an ice-salt bath to maintain a low and stable temperature throughout the addition of the nitrating agent.[6] 2. Change Reagents: Employ a milder nitrating system, such as nitric acid in acetic anhydride.[7] The addition of urea can help to remove any nitrous acid, which can cause autocatalytic decomposition.[2] |
| Product is an Oily Substance, Not a Solid | 1. Presence of Impurities: Dinitro-substituted byproducts or other impurities can prevent crystallization.[7] 2. Residual Solvent: Incomplete removal of the extraction solvent. | 1. Purification: Use column chromatography on silica gel to separate the desired product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be effective.[7] 2. Thorough Drying: Ensure the product is dried under high vacuum to remove all traces of solvent. |
| Difficult to Separate Isomers | 1. Similar Polarity of Isomers: The desired 5-nitro isomer and other isomers (e.g., 4-nitro) may have very similar polarities. | 1. Optimize Chromatography: Use a long column and a shallow solvent gradient for flash chromatography to improve separation. 2. Recrystallization: Attempt fractional recrystallization from various solvents to selectively crystallize the desired isomer. |
Experimental Protocol
This is a representative protocol for the nitration of Methyl 3-hydroxythiophene-2-carboxylate, adapted from procedures for similar thiophene compounds.
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Acetic Anhydride
-
Fuming Nitric Acid (sp. gr. 1.5)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Thiophene Solution: In a three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve Methyl 3-hydroxythiophene-2-carboxylate in acetic anhydride. Cool the flask to 10 °C in an ice bath.
-
Preparation of the Nitrating Solution: In a separate flask, prepare a solution of fuming nitric acid in glacial acetic acid.[7]
-
Nitration Reaction: Cool the nitrating solution and add it dropwise to the stirred thiophene solution via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at or below 10 °C.[7] A rapid rise in temperature indicates a potential runaway reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for approximately two hours.[7] Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Product Isolation: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral. If no solid forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Work-up: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Visual Troubleshooting Guide
The following workflow provides a logical approach to diagnosing and solving common issues encountered during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate. The information is designed to address potential issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this molecule are not extensively documented, based on its functional groups (nitro group, ester, hydroxyl group, and thiophene ring), several degradation routes can be anticipated. These include hydrolysis of the methyl ester to the corresponding carboxylic acid, reduction of the nitro group to an amino group, and potential oxidation or cleavage of the thiophene ring under harsh conditions.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of the compound in aqueous solutions is expected to be pH-dependent. The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1] Under basic conditions, the hydrolysis (saponification) is typically faster and irreversible, yielding the carboxylate salt.[2][3] Acid-catalyzed hydrolysis is also possible but may require more forcing conditions.
Q3: Is this compound sensitive to light?
A3: Nitroaromatic compounds can be susceptible to photodegradation. While specific data for this thiophene derivative is unavailable, it is advisable to protect solutions of this compound from light to prevent potential photochemical reactions, which could involve the nitro group or the thiophene ring.
Q4: What is the anticipated thermal stability of this compound?
A4: The thermal stability of the compound is influenced by its solid state and the presence of catalysts. Thiophene derivatives can undergo thermal decomposition at elevated temperatures.[4][5] The presence of a nitro group may lower the decomposition temperature. It is recommended to determine the melting point and decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peak in HPLC analysis after sample preparation in aqueous buffer. | Hydrolysis of the methyl ester to the carboxylic acid. | Prepare samples in a neutral or slightly acidic buffer and analyze them promptly. If possible, use a non-aqueous solvent for sample preparation. Consider that basic conditions can lead to hydrolysis.[1][2][3] |
| Loss of starting material when heating the reaction mixture. | Thermal decomposition of the compound. | Optimize the reaction temperature. Run the reaction at the lowest possible temperature that allows for the desired transformation. If high temperatures are necessary, consider using a protecting group strategy for sensitive functionalities.[5] |
| Color change of the compound upon storage or exposure to light. | Potential photodegradation or oxidation. | Store the compound in a dark, cool, and dry place. Use amber vials or wrap containers in aluminum foil to protect from light. |
| Formation of an amine-containing byproduct. | Reduction of the nitro group. | This can occur in the presence of reducing agents or certain metals. Ensure that the reaction setup is free from potential reducing contaminants. If the amine is the desired product, this indicates a successful reduction. |
| Inconsistent reaction yields. | Instability of the compound under reaction conditions. | Carefully control reaction parameters such as pH, temperature, and exposure to light. Perform stability studies under mock reaction conditions (without the other reactants) to assess the compound's stability. |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Buffers: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 100 µg/mL. Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradants.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water).
-
Exposure: Expose the solution to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Dark Control: Prepare a parallel sample and wrap it in aluminum foil to serve as a dark control.
-
Incubation: Keep both the exposed and dark control samples at a constant temperature.
-
Analysis: Analyze aliquots from both samples at specified time intervals using HPLC.
-
Evaluation: Compare the degradation in the light-exposed sample to the dark control to assess the extent of photodegradation.
Potential Degradation Pathways
References
- 1. Hydrolysis Reaction [cem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isomeric Impurities in the Synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing isomeric impurities frequently encountered during this synthesis. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired 5-Nitro Isomer | 1. Suboptimal Reaction Conditions: The regioselectivity of nitration is highly sensitive to the reaction temperature and the choice of nitrating agent.[1] Elevated temperatures can favor the formation of other isomers or degradation products. | 1. Temperature Control: Maintain a low reaction temperature (typically between 0°C and 5°C) throughout the addition of the nitrating agent. 2. Choice of Nitrating Agent: Employ milder nitrating agents such as nitric acid in acetic anhydride or copper(II) nitrate to improve selectivity. Avoid harsh conditions like concentrated sulfuric and nitric acid mixtures, which can lead to decomposition of the thiophene ring. |
| Difficult Separation of 4-Nitro and 5-Nitro Isomers | 1. Similar Polarity: The isomeric products, Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate and this compound, often exhibit very similar polarities, making separation by standard column chromatography challenging.[2] | 1. Optimize Column Chromatography: - Use a high-performance silica gel with a smaller particle size for better resolution. - Employ a shallow gradient elution with a solvent system of low to moderate polarity (e.g., a gradient of ethyl acetate in hexanes).[3] - Consider using a longer column to increase the separation path length. 2. Recrystallization: Attempt fractional recrystallization from a suitable solvent or solvent mixture. This can sometimes be effective if there is a sufficient difference in the crystal packing of the isomers.[4] 3. Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers.[5] |
| Presence of Dinitro Byproducts | 1. Excess Nitrating Agent: Using a stoichiometric excess of the nitrating agent can lead to the formation of dinitrated thiophene derivatives. 2. Reaction Temperature Too High: Higher temperatures can promote further nitration of the mononitrated product. | 1. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent, using no more than one equivalent. 2. Controlled Addition: Add the nitrating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations. 3. Maintain Low Temperature: Strictly adhere to the recommended low reaction temperature. |
| Dark-Colored Reaction Mixture or Tar Formation | 1. Decomposition of the Thiophene Ring: Thiophene and its derivatives are sensitive to strong oxidizing acids and can easily polymerize or decompose under harsh nitration conditions.[2] 2. "Runaway" Reaction: Rapid addition of the nitrating agent can lead to an uncontrolled exothermic reaction, causing degradation. | 1. Use of Milder Reagents: As mentioned, opt for milder nitrating conditions. 2. Slow and Controlled Addition: Ensure slow and dropwise addition of the nitrating agent with efficient stirring and cooling. 3. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the expected isomeric impurities in the synthesis of this compound?
A1: The primary isomeric impurity is Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate. The electrophilic nitration of Methyl 3-hydroxythiophene-2-carboxylate can occur at either the C4 or C5 position of the thiophene ring. The electron-donating hydroxyl group and the electron-withdrawing carboxylate group direct the incoming nitro group to these positions.
Q2: How can I confirm the identity and ratio of the 4-nitro and 5-nitro isomers in my product mixture?
A2: The most effective methods for identifying and quantifying the isomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the isomers. The chemical shifts of the thiophene ring protons and carbons will be different for the 4-nitro and 5-nitro isomers due to the different electronic environments. For instance, the proton at the C4 position in the 5-nitro isomer will typically appear at a different chemical shift than the proton at the C5 position in the 4-nitro isomer.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two isomers, allowing for their quantification based on the peak areas.[5]
Q3: What is a suitable starting material for this synthesis?
A3: The recommended starting material is Methyl 3-hydroxythiophene-2-carboxylate. This can be synthesized or purchased from commercial suppliers.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Nitrating agents are strong oxidizers and corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and can be vigorous if not controlled properly. Always add the nitrating agent slowly and maintain the recommended low temperature.
-
Nitro-substituted organic compounds can be toxic and may be explosive under certain conditions. Handle the products with care and avoid exposure.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Fuming nitric acid (or other suitable nitrating agent)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxythiophene-2-carboxylate in a suitable solvent like dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to cooled acetic anhydride. Caution: This is a highly exothermic reaction.
-
Add the nitrating mixture dropwise to the cooled solution of the thiophene derivative over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Purification by Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the desired 5-nitro isomer and the 4-nitro isomer.
-
Combine the pure fractions of the desired isomer and evaporate the solvent to obtain the purified product.
Analytical HPLC Method for Isomer Separation
This is a representative HPLC method and may need to be adapted for your specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification issues.
References
- 1. 4-Nitrothiophenol(1849-36-1) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
Technical Support Center: Synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate. The information is structured to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of substituted thiophenes like this compound often employs variations of the Gewald reaction.[1][2][3][4][5][6] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. For the target molecule, a plausible pathway would involve the reaction of a suitable precursor with a reagent that can introduce the nitro group, followed by cyclization.
Q2: Which solvents are typically recommended for this type of synthesis?
A2: Common solvents used for Gewald-type reactions include alcohols like ethanol or methanol, as well as polar aprotic solvents such as dimethylformamide (DMF).[1][2][7] The choice of solvent can significantly impact reaction rate, yield, and purity of the final product. For instance, classical Gewald conditions often utilize ethanol or DMF.[1][2] Some studies have also explored tetrahydrofuran (THF), which in certain cases has shown higher reactivity and selectivity.[1]
Q3: What are the key starting materials for the synthesis?
A3: While specific precursors for this compound are not explicitly detailed in the provided search results, analogous Gewald syntheses suggest the use of a ketone, an active methylene compound (like methyl cyanoacetate), and elemental sulfur.[6][8] The nitro group can be introduced either on a starting material or in a subsequent reaction step.
Q4: How does the choice of base affect the reaction?
A4: The base is a critical component of the Gewald reaction, catalyzing the initial Knoevenagel condensation.[9] Organic bases such as triethylamine, piperidine, or morpholine are frequently used.[2][3][7] The basicity and nucleophilicity of the chosen amine can influence the reaction outcome. In some solvent-free approaches, it has been demonstrated that the reaction can be catalytic in base.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst or base.2. Low reaction temperature.3. Impure starting materials.4. Inappropriate solvent. | 1. Use fresh or purified base/catalyst.2. Increase the reaction temperature; optimal temperatures can range from room temperature to 60-80°C.[4][10]3. Ensure the purity of reactants through appropriate purification techniques.4. Screen different solvents such as ethanol, DMF, or THF.[1] |
| Formation of Significant Byproducts (e.g., Dimerization) | 1. Incorrect solvent choice.2. Reaction conditions favoring side reactions. | 1. A solvent screen may identify a solvent that minimizes byproduct formation; for example, THF was found to reduce dimerization in one case.[1]2. Adjust the reaction temperature; sometimes a lower temperature can decrease the rate of dimer formation.[1]3. The addition of a buffering agent, like acetic acid, has been shown to suppress dimerization in some instances.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent.2. Presence of persistent impurities. | 1. If the product is soluble, consider precipitation by adding a non-solvent or perform an extraction.2. Recrystallization from a suitable solvent or column chromatography may be necessary to remove impurities. |
| Inconsistent Yields | 1. Variability in reagent quality.2. Lack of precise control over reaction parameters (temperature, time).3. Presence of water in the reaction mixture. | 1. Use reagents from a reliable source and of consistent purity.2. Maintain strict control over reaction conditions using appropriate equipment.3. The use of desiccants like magnesium sulfate or sodium sulfate can be beneficial.[1] |
Experimental Protocols
The following is a generalized experimental protocol for a Gewald-type synthesis of a substituted thiophene, which can be adapted for the synthesis of this compound.
Generalized Protocol for Thiophene Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone and the active methylene nitrile (e.g., methyl cyanoacetate) in the chosen solvent (e.g., ethanol, DMF, or THF).
-
Addition of Reagents: To this solution, add elemental sulfur followed by the dropwise addition of a catalytic amount of a suitable base (e.g., triethylamine or morpholine).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-60°C) and stir for the required time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of this compound via a Gewald-type reaction.
Caption: A logical troubleshooting guide for addressing low yield issues in the synthesis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. mdpi.com [mdpi.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
"work-up procedures for reactions with Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate"
Technical Support Center: Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for reactions involving this compound?
A standard procedure involves quenching the reaction mixture, followed by extraction, washing, drying, and concentration. Typically, the reaction is cooled (often to 0°C) and then quenched by adding an aqueous solution, such as dilute hydrochloric acid or ice-water.[1][2] The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine to remove water-soluble impurities, dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][3]
Q2: How can I isolate the product if it precipitates upon quenching the reaction?
If the product is a solid and precipitates out of the solution upon quenching with ice-water, it can be isolated by vacuum filtration.[2] The collected solid should then be washed with cold deionized water to remove residual acids or other water-soluble impurities.[2] The product should then be thoroughly dried, for example, in a vacuum oven at a low temperature.[2]
Q3: My ester product seems to be hydrolyzing during the work-up. How can I prevent this?
Ester hydrolysis can occur during aqueous work-up, especially under acidic or basic conditions.[4] To minimize this, use mild quenching conditions, such as pouring the reaction mixture into ice-water instead of a strong acid or base.[2] Work quickly and keep the temperature low during the work-up process. Washing with a saturated sodium bicarbonate solution can neutralize excess acid, but this should be done carefully to avoid promoting base-catalyzed hydrolysis.
Q4: What are the most effective methods for purifying the crude this compound?
The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: This is effective for removing impurities with different polarities. A common stationary phase is silica gel, with an eluent system like petroleum ether-ethyl acetate.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be a highly effective method to obtain a pure crystalline product.[2][5]
Q5: What are common impurities to look out for?
Common impurities can include unreacted starting materials, residual solvents, and by-products from side reactions. In nitration reactions, isomers may also be formed. If the work-up is not performed carefully, the hydrolyzed carboxylic acid of the ester could also be present.[4] Thin Layer Chromatography (TLC) should be used to monitor the reaction progress and assess the purity of the crude product.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. |
| Product loss during extraction. | Perform multiple extractions (at least 3) with the organic solvent. Check the aqueous layer by TLC for any remaining product. | |
| Product is partially soluble in the aqueous phase. | Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product in the aqueous phase. | |
| Product hydrolysis during work-up.[4] | Use milder quenching conditions (e.g., ice-water instead of strong acid). Keep temperatures low throughout the work-up. | |
| Oily or Gummy Product (Expected Solid) | Presence of impurities preventing crystallization. | Purify the product using column chromatography to remove impurities.[3] |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Difficulty Separating Organic & Aqueous Layers (Emulsion) | High concentration of surfactants or polar materials. | Add brine to the separatory funnel to help break the emulsion. If the problem persists, filter the mixture through a pad of Celite or allow it to stand for an extended period. |
| Discolored Product | Thermal decomposition or side reactions. | Ensure the reaction and work-up are performed at the recommended temperatures. Purification by chromatography or recrystallization may be necessary. |
| Product Contaminated with Acid | Insufficient washing after an acidic quench. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid, followed by a brine wash. Be cautious of potential hydrolysis. |
Experimental Protocols
Protocol 1: General Aqueous Work-up (Liquid-Liquid Extraction)
This protocol is suitable when the product is soluble in an organic solvent and immiscible with water.
-
Quenching: Cool the reaction vessel in an ice bath to 0°C. Slowly pour the reaction mixture into a beaker containing ice-water or a cold, dilute acid solution (e.g., 1M HCl), while stirring.[1][2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate) two to three times.[1]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (1x)
-
Saturated aqueous sodium bicarbonate (1x, if the reaction was acidic)
-
Brine (1x)[3]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][3]
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Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.[3][5]
Protocol 2: Work-up by Precipitation and Filtration
This protocol is ideal for reactions where the desired product is a solid that is insoluble in the quenching solution.
-
Quenching & Precipitation: Prepare a beaker with a stirred mixture of crushed ice and water. Slowly pour the reaction mixture into the beaker. A solid precipitate should form.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual acids or inorganic salts.[2]
-
Drying: Carefully transfer the solid product to a watch glass or petri dish and dry it thoroughly in a vacuum oven at a low temperature until a constant weight is achieved.
-
Purification: If necessary, the dried product can be further purified by recrystallization from a suitable solvent.[2]
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for reaction work-up and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common work-up issues.
References
- 1. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Thiophene Building Blocks: Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry and materials science. This guide provides an objective comparison of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate with other common thiophene building blocks, supported by available experimental data and detailed protocols.
This compound is a versatile building block characterized by the presence of both electron-donating (hydroxy) and electron-withdrawing (nitro, carboxylate) groups. This unique substitution pattern imparts distinct reactivity, making it a valuable precursor for the synthesis of complex heterocyclic systems, most notably thieno[3,2-b]thiophenes. Thieno[3,2-b]thiophenes are themselves important structural motifs in organic electronics and pharmaceuticals.
Comparison of Reactivity in Thieno[3,2-b]thiophene Synthesis
A key application of this compound and related compounds is in the construction of the thieno[3,2-b]thiophene core. This typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. The efficiency of this process is highly dependent on the nature of the substituents and the leaving group on the initial thiophene ring.
The nitro group in this compound serves as an excellent leaving group in SNAr reactions, activated by the adjacent electron-withdrawing carboxylate group. This allows for facile reaction with various sulfur nucleophiles, initiating the sequence towards thieno[3,2-b]thiophene formation.
While direct, side-by-side comparative studies with identical nucleophiles and reaction conditions are limited in the published literature, we can compile and compare the performance of different thiophene precursors in the synthesis of thieno[3,2-b]thiophenes based on reported yields from various synthetic strategies.
Table 1: Comparison of Thiophene Building Blocks in the Synthesis of Thieno[3,2-b]thiophene Derivatives
| Thiophene Building Block | Reaction Type | Overall Yield (%) | Reference |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Nucleophilic Aromatic Substitution / Cyclization | Not specified for single step, part of a versatile route | [1][2] |
| 3-Bromothiophene | Multi-step synthesis involving lithiation and cyclization | ~17-52% | |
| 2-Bromo-3-nitrothiophene | Nucleophilic Aromatic Substitution with amines | Kinetic data available, focus on reaction rates | [3] |
| 3-Chlorothiophene-2-carboxylates | Nucleophilic Substitution / Cyclization | Not specified | [4] |
It is important to note that the overall yields reported often reflect multi-step sequences, and direct comparison of the efficiency of the initial SNAr step is challenging without dedicated kinetic studies. However, the prevalence of nitrothiophenes in the synthesis of thieno[3,2-b]thiophenes underscores their utility as reactive intermediates.[1][2]
Experimental Protocols
Below is a representative experimental protocol for a key transformation involving a nitrothiophene building block, which can be adapted for this compound.
General Procedure for Nucleophilic Aromatic Substitution of a Nitrothiophene with a Thiol
This protocol is based on general procedures for the synthesis of 3-sulfenylthiophene derivatives, which are precursors to thieno[3,2-b]thiophenes.[1]
Materials:
-
Dimethyl 3-nitrothiophene-2,5-dicarboxylate (or a similar nitrothiophene derivative)
-
Thiol (e.g., methyl thioglycolate)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium methoxide (NaOMe) in methanol
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophilic Substitution: To a solution of the 3-nitrothiophene derivative (1.0 eq) in anhydrous acetone, add the desired thiol (1.1 eq) followed by potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Cyclization (Dieckman Condensation): Dissolve the crude intermediate in anhydrous THF and add it to a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Quench the reaction by the addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thieno[3,2-b]thiophene derivative.
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.
Conclusion
This compound stands out as a highly activated and versatile building block for the synthesis of fused thiophene systems. The presence of the nitro group as a leaving group, activated by the adjacent carboxylate, facilitates efficient nucleophilic aromatic substitution reactions. While direct quantitative comparisons with other thiophene building blocks under standardized conditions are not extensively documented, the available literature highlights the utility of nitrothiophenes in constructing complex heterocyclic scaffolds like thieno[3,2-b]thiophenes. The provided experimental protocol and reaction pathway diagrams offer a practical guide for researchers exploring the application of this and similar thiophene derivatives in their synthetic endeavors. Further quantitative studies are warranted to fully elucidate the comparative performance of this valuable building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Hydroxylated vs. Aminated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of hydroxylated and aminated thiophene derivatives, supported by experimental data. The information presented herein is intended to inform research and development efforts in the pursuit of novel antioxidant agents. Thiophene and its derivatives are recognized as significant scaffolds in medicinal chemistry due to their wide range of biological activities. Understanding the influence of different functional groups, such as hydroxyl (-OH) and amino (-NH2), on their antioxidant potential is crucial for the rational design of new therapeutic compounds.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of hydroxylated and aminated thiophenes has been evaluated using various in vitro assays. The following tables summarize the quantitative data from studies comparing the efficacy of these two classes of thiophene derivatives.
Table 1: Comparison of ABTS Radical Scavenging Activity
A study comparing a series of 3-hydroxythiophene-2-carboxamides and 3-aminothiophene-2-carboxamides using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay revealed a generally higher antioxidant potential for the aminated derivatives. The results are presented as percentage inhibition of the ABTS radical cation.
| Compound Class | Derivative | Percent Inhibition (%)[1] |
| 3-Hydroxythiophene-2-carboxamides | 3a | 54.9 |
| 3b | 40.7 | |
| 3c | 28.4 | |
| 3-Aminothiophene-2-carboxamides | 7a | 62.0 |
| 7b | 55.3 | |
| 7c | 46.9 | |
| Reference | Ascorbic Acid | 88.44 |
Higher percentage inhibition indicates greater antioxidant activity.
Table 2: DPPH Radical Scavenging Activity of Selected Thiophene Derivatives
While a direct comparative study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay with identical compound backbones was not identified in the reviewed literature, the following table presents IC50 values for representative hydroxylated and aminated thiophene derivatives from separate studies to provide a broader perspective. A lower IC50 value indicates greater antioxidant potency.
| Compound Class | Compound | Assay | IC50 Value (µg/mL) | Reference |
| Hydroxylated Thiophene | 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one | DPPH | 6.89 ± 0.25 | [2] |
| Aminated Thiophene | 2-amino-3-cyanothiophene derivatives | DPPH | 408.81 ± 0.59 to 1411.43 ± 0.7 | [3] |
Note: The significant structural differences between the compounds in Table 2 and the different study origins mean this comparison should be interpreted with caution. The data is presented to show the range of activities observed for these classes of compounds.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation :
-
A 7 mM solution of ABTS is prepared in water.
-
A 2.45 mM solution of potassium persulfate is prepared in water.
-
-
Generation of ABTS•+ : The ABTS stock solution is mixed with the potassium persulfate solution in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the blue-green ABTS•+ radical cation.
-
Assay Procedure :
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound (at various concentrations) is added to a specific volume of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).
-
-
Calculation : The percentage inhibition of the ABTS•+ radical is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals, is then determined by plotting the percentage inhibition against the concentration of the test compound.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay
The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation : A solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Assay Procedure :
-
A specific volume of the test compound (at various concentrations) is mixed with a specific volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined graphically by plotting the percentage of scavenging activity against the concentration of the test compound.
Mandatory Visualization
Signaling Pathway: Activation of the Keap1-Nrf2 Antioxidant Response Pathway by Aminated Thiophenes
Certain aminated thiophene derivatives have been shown to activate the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon activation by inducers, such as some aminated thiophenes, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[3][4]
Caption: Keap1-Nrf2 signaling activated by aminated thiophenes.
Experimental Workflow: In Vitro Antioxidant Activity Assessment
The general workflow for assessing the antioxidant activity of hydroxylated and aminated thiophenes using common in vitro assays is depicted below.
Caption: General workflow for in vitro antioxidant assays.
References
A Comparative Guide to In Vitro Testing Protocols for Novel Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2] The initial validation of these novel compounds relies on a robust suite of in vitro assays to quantify their biological activity and assess their safety profile. This guide provides a comparative overview of standard in vitro testing protocols, supported by experimental data from recent studies, to aid researchers in the evaluation of novel thiophene derivatives.
Comparative Efficacy of Thiophene Derivatives: Quantitative Data
The following tables summarize the in vitro efficacy of various thiophene derivatives across key therapeutic areas. These tables are designed for easy comparison of compound performance.
Table 1: In Vitro Anticancer Activity of Novel Thiophene Derivatives
This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which quantify the concentration of a compound required to inhibit 50% of cell growth.[1]
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound |
| Compound 3 | MCF-7 (Breast) | SRB Assay | 0.30 | Doxorubicin |
| Compound 7f | MIA PaCa-2 (Pancreatic) | MTT Assay | 4.86 | Doxorubicin |
| Compound 8e | Mixed Panel | SRB Assay | 0.41 - 2.8 | - |
| Compound 9a | MCF-7 (Breast) | SRB Assay | 0.41 | Doxorubicin |
| Compound 480 | HeLa (Cervical) | Cytotoxicity Assay | 12.61 (µg/mL) | Paclitaxel |
| Compound 480 | HepG2 (Liver) | Cytotoxicity Assay | 33.42 (µg/mL) | Paclitaxel |
| Amino-thiophene 15b | A2780 (Ovarian) | Not Specified | 12 | Sorafenib |
| Amino-thiophene 15b | A2780CP (Ovarian) | Not Specified | 10 | Sorafenib |
Data sourced from studies on the cytotoxicity of novel thiophene derivatives.[1][3][4][5]
Table 2: In Vitro Antimicrobial Activity of Novel Thiophene Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This metric is a gold standard for assessing antimicrobial potency.[6]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| Thiophene 13 | Staphylococcus aureus | 3.125 | Chloroamphenicol (3.125 µg/mL) |
| Thiophene 13 | Streptococcus pyogenes | Not specified (50% lower activity than reference) | Chloroamphenicol |
| Compound S1 | Staphylococcus aureus | 0.81 (µM/mL) | Cefadroxil |
| Compound S1 | Bacillus subtilis | 0.81 (µM/mL) | Cefadroxil |
| Compound S1 | Escherichia coli | 0.81 (µM/mL) | Cefadroxil |
| Compound S4 | Candida albicans (Fungus) | 0.91 (µM/mL) | Fluconazole |
| Compound S4 | Aspergillus niger (Fungus) | 0.91 (µM/mL) | Fluconazole |
| Thiophene derivative 7b | Various MDR Pathogens | 0.22 - 0.25 | Ciprofloxacin |
Data highlights the potency of various thiophene derivatives against clinically relevant bacteria and fungi.[7][8][9]
Table 3: In Vitro Antioxidant Activity of Novel Thiophene Derivatives
Antioxidant activity is often measured by a compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[10] The IC50 value represents the concentration required to scavenge 50% of the DPPH radicals.
| Compound ID | Assay Type | IC50 (µM) | Reference Compound |
| Compound S4 | DPPH Assay | 48.45 | Ascorbic Acid |
| Compound S6 | DPPH Assay | 45.33 | Ascorbic Acid |
| Antipyrinyl thienyl ketone 13a | ABTS Assay | 87.2% Inhibition | Ascorbic Acid (88.0% Inhibition) |
| Antipyrinyl thienyl ketone 13b | ABTS Assay | 87.7% Inhibition | Ascorbic Acid (88.0% Inhibition) |
| Compound 3b | Not Specified | 14.98 (EC50) | - |
| Compound 3f | Not Specified | 12.21 (EC50) | - |
Data sourced from studies evaluating the antioxidant potential of thiophene derivatives.[5][8][11]
Table 4: In Vitro Anti-inflammatory Activity of Novel Thiophene Derivatives
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]
| Compound ID | Cell Line | Inhibition Parameter | Result |
| Compound 5 | THP-1 monocytes | Negative regulation of TNF-α and IL-8 | Effective at 10 µM |
| Compound 7 | Lung Slices (ex vivo) | Reduction of pro-inflammatory genes (IL-1β, IL-6, TNF-α, iNOS) | Effective at 50 mM |
| Compound 8 | Macrophages | Dose-dependent reduction of TNF-α and IL-6 | Better response than salicylic acid at 50 & 100 µg/mL |
| C. canadensis acetone extract | RAW 264.7 | NO Inhibition | 97.3% at 10 µg/mL |
| C. canadensis ethyl acetate extract | RAW 264.7 | NO Inhibition | 96.3% at 100 µg/mL |
Data sourced from studies on the anti-inflammatory properties of thiophene-based compounds.[12][13]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are standardized procedures widely used in the evaluation of novel compounds.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Living cells with active metabolism reduce the yellow MTT tetrazolium salt into a purple formazan product.[15]
Materials:
-
Selected cancer or normal cell lines (e.g., HeLa, HepG2, L-929)[16]
-
Complete culture medium (e.g., RPMI-1640) with 5% FBS[4]
-
Thiophene derivatives dissolved in DMSO (stock solution)[1]
-
MTT solution (5 mg/mL in PBS)[16]
-
96-well plates[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][17] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives from the stock solution in fresh culture medium. The final DMSO concentration should typically be ≤ 0.5%.[16] Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for a desired period, typically 24 to 72 hours, at 37°C and 5% CO2.[1][16]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1][17] Incubate for an additional 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[16] Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][17]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[1]
Broth Microdilution Assay for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[18]
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli)[6]
-
Appropriate sterile broth (e.g., Luria Bertani broth)[18]
-
Thiophene derivatives and standard antibiotics dissolved in a suitable solvent (e.g., DMSO)[18]
-
Sterile 96-well microtiter plates[19]
-
0.5 McFarland turbidity standard[20]
-
Microplate reader or visual inspection[18]
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight.[6] Prepare a suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL for bacteria).[20] Dilute this suspension to the final standardized concentration of approximately 5 x 10⁵ CFU/mL.[18]
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate.[6] Add 100 µL of the high-concentration compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last dilution well.[6][19]
-
Inoculation: Inoculate each well (except for a sterility control) with the standardized microbial suspension. The final volume in each well should be 200 µL.[6][18] Include a positive control (microbes with no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound where no visible growth of the microorganism is observed.[20] This can be done by visual inspection or by measuring the optical density at 600 nm (OD600).[18]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[10] Antioxidants reduce the stable purple DPPH radical to a yellow-colored non-radical form, a change that can be measured spectrophotometrically.[21]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[21]
-
Methanol or Ethanol (spectrophotometric grade)[21]
-
Thiophene derivatives and a positive control (e.g., Ascorbic acid, Trolox)[21]
-
Spectrophotometer or microplate reader[21]
-
96-well plates or cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol.[21] Dilute the stock solution to a working concentration (often 0.1 mM) that yields an absorbance of approximately 1.0 at 517 nm.[10][21] This solution is light-sensitive and should be freshly prepared.[21]
-
Sample Preparation: Prepare various dilutions of the test compounds and the positive control in a suitable solvent.[21]
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution (e.g., 20 µL). Then, add the DPPH working solution (e.g., 200 µL) to each well to initiate the reaction. Include a blank control containing only the solvent and DPPH solution.[21]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[21]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[21]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity for each sample concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[22] Plot the percentage inhibition against the compound concentration to determine the IC50 value.[22]
Inhibition of Nitric Oxide (NO) Production Assay
This cell-based assay is used to screen for anti-inflammatory activity by measuring a compound's ability to inhibit the production of nitric oxide in macrophages (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][23]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium (FBS-free for treatment)
-
Thiophene derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite determination)
-
24-well or 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in plates (e.g., 5 x 10⁵ cells/well in a 24-well plate) and incubate for 12-24 hours to allow for adherence.[23]
-
Compound Treatment: Replace the medium with fresh serum-free medium. Add various concentrations of the test compounds to the wells and incubate for 1 hour.[23]
-
Inflammation Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.[23]
-
Nitrite Measurement: Nitric oxide production is measured by quantifying its stable end-product, nitrite, in the culture supernatant.[24] Collect the supernatant and mix it with an equal volume of Griess Reagent.
-
Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control group.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes, aiding in the comprehension of experimental design and potential mechanisms of action.
Caption: A generalized workflow for the discovery and validation of novel therapeutic agents.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: Simplified pathway of LPS-induced inflammation and potential inhibition by thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. dovepress.com [dovepress.com]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. impactfactor.org [impactfactor.org]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For immediate release: A comprehensive guide comparing analytical techniques for determining the purity of synthesized Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is now available for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various methods, complete with experimental data and detailed protocols, to ensure the quality and reliability of this important chemical intermediate.
The purity of this compound, a key building block in the synthesis of various pharmaceutical compounds, is critical for the safety and efficacy of the final products. This guide offers a comparative analysis of several established analytical methods to provide a robust framework for its quality control.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is crucial for the accurate determination of purity. The following table summarizes and compares the most common techniques used for the analysis of organic compounds like this compound.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Threshold |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[1] | Quantitative purity, detection of non-volatile impurities. | High sensitivity, excellent reproducibility, widely applicable for thiophene derivatives.[1][2] | Requires a suitable chromophore for UV detection, can be destructive. | >95% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] | Structural confirmation, identification and quantification of impurities.[4][5] | Non-destructive, provides detailed structural information, can be used for absolute quantification.[6][7] | Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze. | >95%[8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[] | Detection of volatile impurities, molecular weight confirmation. | High sensitivity and selectivity, excellent for separating volatile components.[11][12] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[13] | >98% |
| Elemental Analysis (CHNS) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.[14] | Confirmation of elemental composition.[15] | Provides fundamental information on the compound's composition, fast and inexpensive.[14] | Does not detect impurities with the same elemental composition, accepted deviation is typically ±0.4%.[8][9] | Within ±0.4% of theoretical values |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[16] | Preliminary indication of purity.[17][18] | Quick, easy, and inexpensive preliminary analysis.[17] | Not suitable for amorphous or thermally unstable compounds, susceptible to operator error. | Sharp, narrow range (0.5-1°C)[18] |
Experimental Protocols
Detailed methodologies for the primary recommended techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of this compound.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v) containing 0.1% phosphoric acid.[2][19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 231 nm.[19]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.[1] Prepare a series of calibration standards of a known reference material.
-
Analysis: Inject 10 µL of the sample and standards. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful tool for purity assessment.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and a certified internal standard (e.g., maleic anhydride) into a clean NMR tube. Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and gently mix until fully dissolved.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak of the analyte and a peak from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated based on the integral values, the number of protons for each peak, the molecular weights, and the initial weights of the sample and the internal standard.
Visualizing the Purity Assessment Workflow
A systematic approach to purity assessment ensures comprehensive characterization of the synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. veeprho.com [veeprho.com]
- 4. azooptics.com [azooptics.com]
- 5. quora.com [quora.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
- 19. mdpi.com [mdpi.com]
"cytotoxicity studies of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate derivatives"
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant exploration of heterocyclic compounds, with thiophene derivatives emerging as a promising class of molecules. Their structural versatility allows for modifications that can tune their biological activity, including their ability to induce cancer cell death. This guide provides a comparative analysis of the cytotoxic effects of various methyl 3-hydroxy-5-nitrothiophene-2-carboxylate derivatives and other related thiophene compounds, supported by experimental data from peer-reviewed studies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several thiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth; a lower IC50 value indicates higher potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiophene Carboxamides | ||||
| Compound 2b | Hep3B (Liver) | 5.46 | Doxorubicin | Not specified |
| Compound 2d | Hep3B (Liver) | 8.85 | Doxorubicin | Not specified |
| Compound 2e | Hep3B (Liver) | 12.58 | Doxorubicin | Not specified |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | ||||
| Compound 2 | MCF-7 (Breast) | 0.013 | Not specified | Not specified |
| Compound 3 | MCF-7 (Breast) | 0.023 | Not specified | Not specified |
| 5-Nitrothiophene-2-carboxamides | ||||
| Compound 16 | Leishmania donovani | Potent activity | Not specified | Not specified |
| Compound 17 | Leishmania donovani | Potent activity | Not specified | Not specified |
| General Thiophene Derivatives | ||||
| Compound 4a | HepG2 (Liver) & MCF-7 (Breast) | Close to Sorafenib | Sorafenib | Not specified |
| Compound 4b | HepG2 (Liver) & MCF-7 (Breast) | Close to Sorafenib | Sorafenib | Not specified |
| Compound 14a | HepG2 (Liver) & MCF-7 (Breast) | Close to Sorafenib | Sorafenib | Not specified |
| Compound 14b | HepG2 (Liver) & MCF-7 (Breast) | Close to Sorafenib | Sorafenib | Not specified |
Experimental Protocols
The cytotoxicity of the compounds listed above was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Impact: Apoptosis Signaling Pathway
Many cytotoxic compounds induce cell death through the process of apoptosis, a programmed and highly regulated form of cell suicide. The following diagram illustrates a simplified intrinsic (mitochondrial) pathway of apoptosis, which is often triggered by cellular stress induced by cytotoxic agents.
Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.
Experimental Workflow for Cytotoxicity Screening
The systematic evaluation of novel compounds for their cytotoxic potential follows a structured workflow. This process ensures reproducible and comparable results, facilitating the identification of promising drug candidates.
Caption: General workflow for in vitro cytotoxicity screening.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of two prominent synthetic routes for the production of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a substituted thiophene with potential applications in medicinal chemistry. By presenting key performance indicators and detailed experimental protocols, this document aims to inform the selection of an optimal synthetic strategy.
The synthesis of functionalized thiophenes is of significant interest due to their prevalence in a wide array of biologically active compounds. Here, we evaluate two distinct pathways for the synthesis of this compound:
-
Route A: A convergent approach involving the reaction of methyl 2-chloroacrylate and methyl thioglycolate to form the thiophene ring, followed by nitration.
-
Route B: The Fiesselmann thiophene synthesis, which constructs the thiophene ring from an α,β-acetylenic ester and methyl thioglycolate, also followed by a final nitration step.
Comparative Analysis of Synthetic Routes
The efficiency of each route is benchmarked based on reported yields, reaction conditions, and the nature of the starting materials. The following tables summarize the quantitative data for the synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, and its subsequent nitration.
Table 1: Synthesis of Intermediate Methyl 3-hydroxythiophene-2-carboxylate
| Parameter | Route A | Route B (Fiesselmann Synthesis) |
| Starting Materials | Methyl 2-chloroacrylate, Methyl thioglycolate | Methyl propiolate, Methyl thioglycolate |
| Base | Sodium methoxide | Sodium methoxide |
| Solvent | Methanol | Methanol |
| Reaction Temperature | 0°C to Room Temperature | Not specified (typically exothermic, then reflux) |
| Reaction Time | Overnight | Not specified |
| Yield | 70%[1] | Not explicitly reported for this specific product |
| Purification | Extraction and concentration[1] | Not specified |
Table 2: Final Nitration Step
| Parameter | Nitration of Methyl 3-hydroxythiophene-2-carboxylate |
| Nitrating Agent | Fuming Nitric Acid in Acetic Anhydride |
| Solvent | Acetic Anhydride |
| Reaction Temperature | -10°C to -5°C |
| Reaction Time | 1 hour |
| Yield | Not explicitly reported, but nitration of similar compounds is generally high-yielding. |
| Purification | Aqueous work-up and recrystallization. |
Experimental Protocols
Route A: Synthesis via Methyl 2-chloroacrylate
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate [1]
-
A 2 M solution of sodium methoxide is prepared by carefully adding sodium (30 mmol) to anhydrous methanol (15 mL).
-
Methyl thioglycolate (18 mmol) is added to the sodium methoxide solution.
-
The reaction mixture is cooled to 0°C.
-
Methyl 2-chloroacrylate (17.4 mmol) is added dropwise to the cooled solution.
-
The reaction is stirred at room temperature overnight.
-
After completion, the mixture is cooled to 0°C and quenched with 4 M aqueous hydrochloric acid.
-
Water is added, and the product is extracted with ethyl acetate (2x).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a brown oil which solidifies upon drying.
Step 2: Nitration of Methyl 3-hydroxythiophene-2-carboxylate
-
Methyl 3-hydroxythiophene-2-carboxylate is dissolved in acetic anhydride and cooled to -10°C.
-
A pre-cooled mixture of fuming nitric acid in acetic anhydride is added dropwise, maintaining the temperature between -10°C and -5°C.
-
The reaction is stirred at this temperature for 1 hour.
-
The reaction mixture is then carefully poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield this compound.
Route B: Fiesselmann Thiophene Synthesis
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
Note: While the Fiesselmann synthesis is a known method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, a specific, detailed protocol for the methyl ester from methyl propiolate was not found in the search results. The following is a generalized procedure.
-
Methyl thioglycolate is added to a solution of sodium methoxide in methanol.
-
Methyl propiolate is then added, likely at a controlled temperature to manage the exothermic reaction.
-
The mixture is then typically heated to reflux to complete the cyclization.
-
After cooling, the reaction is worked up by acidification and extraction to isolate the product.
Step 2: Nitration of Methyl 3-hydroxythiophene-2-carboxylate
The nitration procedure would be identical to that described in Route A, Step 2.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Conclusion
Based on the available data, Route A offers a well-documented and high-yielding method for the synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate. The Fiesselmann synthesis (Route B) is a classic and powerful method for constructing 3-hydroxythiophene esters, though a specific, optimized protocol for this particular product was not identified in the conducted search. The final nitration step is anticipated to be a straightforward transformation for either route. For researchers prioritizing a well-established and reproducible procedure, Route A appears to be the more robust option based on current literature. Further experimental optimization of the Fiesselmann approach (Route B) could potentially lead to a more efficient process.
References
Safety Operating Guide
Safe Disposal of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, a compound that combines the chemical properties of a thiophene derivative and a nitro compound. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
I. Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its hazard profile can be inferred from its structural components: a thiophene ring, a nitro group, and a carboxylate functional group.
-
Thiophene Derivatives : These compounds can be flammable, with vapors potentially forming explosive mixtures with air. They are often harmful if swallowed and can cause skin and eye irritation. Some thiophene derivatives are also harmful to aquatic life.[1]
-
Nitro Compounds : Nitro compounds are often associated with flammability and, in some cases, explosive potential, particularly when subjected to heat or shock.[2] Work should always be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye and Face Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use.
-
Body Protection : A flame-resistant lab coat is recommended.[2]
-
Respiratory Protection : All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Notification : Immediately alert personnel in the vicinity and evacuate the area if necessary.[1]
-
Ventilation : Ensure the area is well-ventilated, ideally within a chemical fume hood.[1]
-
Containment : For spills, use a non-combustible absorbent material like sand or vermiculite to contain the substance.[2]
-
Cleanup : Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
III. Disposal Procedures
The primary and mandatory method for the disposal of this compound is through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[1] The container should be compatible with the chemical; glass or high-density polyethylene is generally suitable.
-
If the original container is used for waste collection, ensure it is in good condition and can be securely sealed.[1]
-
-
Labeling :
-
Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[1]
-
Include any relevant hazard symbols (e.g., flammable, toxic).
-
-
Storage :
-
Waste Pickup :
IV. Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below provides general guidelines based on related compounds.
| Parameter | Value/Guideline | Source/Rationale |
| Recommended Storage Temperature | Cool, dry, well-ventilated area | General best practice for flammable and reactive compounds.[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Based on the reactivity of thiophene and nitro compounds.[1][3] |
| Spill Containment Material | Non-combustible absorbent (e.g., sand, vermiculite) | Recommended for flammable and reactive substances.[2] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (CAS No. 89380-77-8)[1]. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally related nitro-substituted thiophenes and general best practices for handling nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards[3][4]. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation[4][5]. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable choices for handling nitro compounds. Inspect gloves for integrity before each use and change them immediately upon contamination[4][6]. | Prevents skin contact, which can be harmful and cause irritation. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned[4]. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood[3][4]. | Minimizes the risk of inhaling harmful airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step plan outlines the key procedures.
Experimental Protocols: Handling and Storage
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible. All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure[4].
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust. Use non-sparking tools and avoid actions that could generate dust[7].
-
During the Experiment : Keep all containers with the compound clearly labeled. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn[2].
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents[2][3].
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust[3][4]. For a liquid spill, absorb with an inert material and place in a suitable container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to local regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a designated, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[3].
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor[3]. |
| Skin Contact | Take off all contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3]. |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[3]. |
Visual Safety Workflow
The following diagram outlines the essential workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
